1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)17-11-6-7-18(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWIEKMCFJKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371072 | |
| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115445-23-3 | |
| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic organic compound, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The information presented herein is intended to support research and development activities by providing key data points, experimental methodologies, and a logical framework for its synthesis and analysis.
Core Physicochemical Data
This compound, with the CAS number 115445-23-3, is a trifluoroacetamide derivative of a benzyl-substituted pyrrolidine.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅F₃N₂O | [1][2][3] |
| Molecular Weight | 272.27 g/mol | [1][2][3] |
| Melting Point | 71 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Not explicitly available. However, the presence of both a polar trifluoroacetamide group and a non-polar benzyl group suggests potential solubility in a range of organic solvents. Fluorinated acetamides, in general, exhibit varied solubility depending on the overall molecular structure.[4][5] | |
| pKa | Not explicitly available. The pKa of the amide proton is expected to be significantly lower than that of a non-fluorinated amide due to the strong electron-withdrawing effect of the trifluoromethyl group. For comparison, the pKa of trifluoroacetic acid is approximately 0.23.[6][7] |
Experimental Protocols
Synthesis: Trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine
The most direct synthetic route to this compound is the trifluoroacetylation of 1-benzyl-3-aminopyrrolidine. This can be achieved using a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base to scavenge the liberated trifluoroacetic acid.
Materials:
-
1-Benzyl-3-aminopyrrolidine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-benzyl-3-aminopyrrolidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (approximately 1.1 to 1.5 equivalents) to the stirred solution.
-
Slowly add trifluoroacetic anhydride (approximately 1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or another suitable analytical method.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound may be purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for the analysis of this compound.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient might start at 5-10% B, increasing to 95-100% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be a powerful tool for the identification and purity assessment of this compound.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
Caption: Proposed analytical workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or its definitive biological activities. As a fluorinated derivative of a substituted pyrrolidine, it may be of interest in medicinal chemistry for its potential to interact with various biological targets. The pyrrolidine scaffold is a common motif in many biologically active compounds. Further research is required to elucidate its pharmacological profile.
Safety Information
According to available Safety Data Sheets (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 115445-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 7. proprep.com [proprep.com]
- 8. synquestlabs.com [synquestlabs.com]
In-depth Technical Guide: 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
CAS Number: 115445-23-3
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. While comprehensive experimental data and specific biological applications are not extensively documented in publicly accessible literature, this guide consolidates the available information regarding its chemical properties and procurement.
Chemical Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 115445-23-3 | [1][2] |
| Molecular Formula | C₁₃H₁₅F₃N₂O | [2] |
| Molecular Weight | 272.27 g/mol | [2] |
| Alternate Names | N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide |
Experimental Protocols
A plausible, though unverified, synthetic workflow is outlined below. It is crucial to note that this is a theoretical pathway and requires experimental validation for safe and effective implementation.
Hypothetical Synthesis Workflow
This diagram illustrates a potential synthetic route from a commercially available starting material.
Caption: A potential synthetic pathway for the target compound.
Signaling Pathways and Biological Applications
Currently, there is no specific information available in the public domain that details the involvement of this compound in any signaling pathways or its application in experimental workflows within drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the trifluoroacetamide group can influence properties such as metabolic stability and receptor binding affinity.[3][4] However, without specific studies on this particular molecule, any discussion of its biological role would be speculative.
Suppliers
This compound is available from a number of chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis from the supplier to verify the purity and identity of the compound.[1]
Potential suppliers include:
Conclusion
While this compound is a commercially available compound with a defined chemical structure, there is a notable absence of detailed technical information in the public sphere. Researchers interested in this molecule will likely need to perform their own process development for synthesis and purification, as well as comprehensive analytical characterization (NMR, IR, MS) to confirm its structure. Furthermore, any investigation into its biological activity would be breaking new ground, as there is no established body of research on its effects or mechanisms of action. This guide provides a summary of the currently available information to serve as a starting point for such research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 115445-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Asymmetric Synthesis: An In-depth Technical Guide
Despite a comprehensive search of available scientific literature, there is a notable absence of specific data and established applications for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the field of asymmetric synthesis. This suggests that the compound is not a widely utilized chiral auxiliary, ligand, or organocatalyst in this context. Therefore, this guide will provide a broader overview of the principles of asymmetric synthesis, focusing on the roles of structurally related chiral pyrrolidine derivatives and the influence of trifluoroacetamido moieties, to offer a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to Asymmetric Synthesis and Chiral Pyrrolidines
Asymmetric synthesis is a critical field in modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral pyrrolidine derivatives are a cornerstone of asymmetric synthesis, serving as versatile scaffolds for catalysts and auxiliaries.[1][2] Their rigid, five-membered ring structure provides a well-defined stereochemical environment, which is essential for inducing high levels of enantioselectivity in chemical reactions.[3]
The utility of the pyrrolidine framework stems from several key features:
-
Stereogenic Centers: The pyrrolidine ring can possess multiple stereocenters, allowing for fine-tuning of the catalyst or auxiliary's steric and electronic properties.[4]
-
Functionalization: The nitrogen atom and carbon backbone of the pyrrolidine ring can be readily functionalized, enabling the attachment of various substituents that can influence catalytic activity and selectivity.[5]
-
Proven Efficacy: Proline and its derivatives are among the most successful organocatalysts, effectively catalyzing a wide range of asymmetric transformations, including aldol and Michael reactions.[5]
The Potential Role of the Trifluoroacetamido Group
While specific data for this compound is unavailable, the trifluoroacetamido group itself is a functional group that can impart unique properties to a chiral molecule. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity and hydrogen-bonding capabilities of the amide proton.[6] In the context of a chiral auxiliary or organocatalyst, this could potentially be exploited to:
-
Enhance Hydrogen Bonding Interactions: The trifluoroacetamido group can act as a strong hydrogen bond donor, which can be crucial for substrate activation and orientation in the transition state of a reaction.
-
Modify Lewis Basicity: The electron-withdrawing effect can reduce the Lewis basicity of the amide carbonyl oxygen.
-
Improve Solubility and Stability: Fluorinated groups can enhance the solubility of a compound in organic solvents and increase its thermal and chemical stability.
General Strategies in Asymmetric Synthesis Employing Chiral Pyrrolidine Derivatives
The following sections outline established methodologies where chiral pyrrolidine scaffolds are instrumental. These represent the types of applications where a novel derivative like this compound could theoretically be investigated.
Organocatalysis
Chiral pyrrolidine-based organocatalysts, often derived from proline, are widely used in various asymmetric transformations.[5] These catalysts are typically small, metal-free organic molecules that can promote reactions with high enantioselectivity.
Illustrative Experimental Protocol for an Organocatalyzed Michael Addition:
A representative protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, a common application for chiral pyrrolidine catalysts, is as follows:
-
To a solution of the nitroalkene (0.5 mmol) and the chiral pyrrolidine-based organocatalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, the aldehyde (1.5 mmol) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired transformation, the auxiliary is cleaved and can often be recovered. Pyrrolidine derivatives have been employed as effective chiral auxiliaries.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation:
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetamides [organic-chemistry.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
1-Benzyl-3-(trifluoroacetamido)pyrrolidine: A Versatile Chiral Building Block for Drug Discovery
For Immediate Release
Shanghai, China – December 23, 2025 – 1-Benzyl-3-(trifluoroacetamido)pyrrolidine has emerged as a significant chiral building block for researchers and professionals in drug development. Its unique structural features, combining a pyrrolidine ring, a benzyl protecting group, and a trifluoroacetamido moiety, make it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications.
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its conformational flexibility and ability to introduce stereocenters.[1] The benzyl group serves as a common and readily cleavable protecting group for the nitrogen atom, while the trifluoroacetamido group can influence the molecule's electronic properties and metabolic stability, a crucial consideration in drug design.[2]
Physicochemical Properties
This compound, also known as N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide, is a solid crystalline substance.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115445-23-3 | [4] |
| Molecular Formula | C₁₃H₁₅F₃N₂O | [4] |
| Molecular Weight | 272.27 g/mol | [4] |
| Appearance | Almost white crystals | [3] |
| Melting Point | 71 °C | [3] |
Synthesis and Characterization
The synthesis of this compound typically involves the trifluoroacetylation of 1-benzyl-3-aminopyrrolidine. This reaction can be achieved using trifluoroacetic anhydride, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.
General Experimental Protocol: Synthesis of this compound
A general procedure for the trifluoroacetylation of a cyclic amine is outlined in a patent, which can be adapted for the synthesis of the title compound.[3]
Materials:
-
1-benzyl-3-aminopyrrolidine
-
Toluene (or other suitable high-boiling solvent)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Water
Procedure:
-
Dissolve 1-benzyl-3-aminopyrrolidine in toluene in a reaction vessel.
-
At room temperature, slowly add trifluoroacetic anhydride to the solution.
-
After the addition is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add pyridine to the cooled mixture.
-
Warm the reaction mixture to approximately 50 °C and maintain for 24 hours.
-
Cool the reaction solution back to 0 °C and slowly add water to quench the reaction.
-
The product can then be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
The successful synthesis and purity of the compound can be confirmed through various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Application as a Chiral Building Block in Drug Discovery
Chiral 3-aminopyrrolidine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[5][6] The stereochemistry at the 3-position of the pyrrolidine ring is often critical for the biological activity of the final drug molecule. The trifluoroacetamido group can serve as a stable protecting group for the amine during subsequent synthetic transformations or can be incorporated into the final drug structure to enhance its properties.
The general workflow for utilizing a chiral building block like this compound in a drug discovery program is depicted in the following diagram.
Signaling Pathways
The specific signaling pathways targeted by drugs derived from this building block would depend on the final molecular structure. However, given the prevalence of the pyrrolidine scaffold in neuroscience drug discovery, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. For example, derivatives of 3-aminopyrrolidine have been explored as antagonists for the CC chemokine receptor 2 (CCR2), which is involved in inflammatory and autoimmune diseases.[6] Inhibition of CCR2 can modulate inflammatory responses, as illustrated in the simplified signaling pathway below.
Conclusion
This compound represents a valuable and versatile chiral building block for the synthesis of novel pharmaceutical agents. Its well-defined stereochemistry and functional group combination provide a solid foundation for the development of potent and selective drugs targeting a variety of biological pathways. Further exploration of this and similar fluorinated pyrrolidine derivatives is expected to yield new therapeutic candidates with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 115445-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in modern drug design.[1] This guide explores the potential applications of a specific, yet under-explored derivative, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, as a valuable building block in the synthesis of novel therapeutics. While direct research on this compound is limited, an analysis of its constituent parts—the 1-benzylpyrrolidine core and the 3-trifluoroacetamido substituent—reveals significant potential for its use in developing new chemical entities targeting a range of diseases.
Core Structural Features and Their Significance
This compound (CAS 115445-23-3) possesses a unique combination of structural motifs that are highly relevant to medicinal chemistry.[3] The strategic placement of the benzyl group on the nitrogen atom and the trifluoroacetamido group at the 3-position of the pyrrolidine ring imparts distinct chemical properties that can be leveraged in drug discovery.
| Feature | Chemical Structure | Significance in Medicinal Chemistry |
| Pyrrolidine Scaffold | A five-membered saturated nitrogen heterocycle | Provides a 3D framework, enabling better spatial orientation of substituents for optimal target binding. Present in numerous natural products and pharmaceuticals.[1][2][4] |
| N-Benzyl Group | A benzyl group attached to the pyrrolidine nitrogen | Can participate in π-π stacking or hydrophobic interactions within a target's binding site. The benzyl group itself can be a key pharmacophoric element or serve as a synthetic handle for further modification.[4] |
| 3-Trifluoroacetamido Group | A trifluoroacetamide moiety at the 3-position | The trifluoromethyl group can enhance metabolic stability, increase binding affinity through hydrogen bonding or dipolar interactions, and improve membrane permeability. The amide bond provides a rigid linker and potential hydrogen bond donor/acceptor sites. |
Potential Therapeutic Applications
Based on the known biological activities of related structures, this compound could serve as a key intermediate in the synthesis of compounds for several therapeutic areas:
-
Neuroscience: The pyrrolidine core is prevalent in drugs targeting the central nervous system. Derivatives of 1-benzyl-3-(methylamino)pyrrolidine have been explored for their potential in modulating neurotransmitter systems, suggesting that analogs of this compound could be investigated for conditions like depression and anxiety.[5]
-
Oncology: The pyrrolidine scaffold has been incorporated into potent enzyme inhibitors for cancer therapy, such as poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The structural features of this compound could be exploited to design novel enzyme inhibitors. Additionally, related benzyl-pyrrolidin-3-ol analogs have shown promise as apoptotic agents by activating caspases.[6]
-
Infectious Diseases: Benzyl derivatives have demonstrated antimicrobial and antifungal properties.[7] The trifluoroacetamide group, as seen in N-benzyl-2,2,2-trifluoroacetamide, has also been associated with good antifungal activity.[8] This suggests that derivatives of this compound could be explored as novel anti-infective agents.
Experimental Protocols: A Generalized Approach
1. Deprotection of the Amine: The benzyl group can serve as a protecting group for the pyrrolidine nitrogen. It can be removed under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the free secondary amine. This free amine can then be subjected to a wide range of functionalization reactions.
2. Modification of the Trifluoroacetamido Group: The trifluoroacetamide can be hydrolyzed under acidic or basic conditions to reveal a primary amine at the 3-position. This amine is a key functional handle for introducing diverse substituents to explore structure-activity relationships.
3. Synthesis of Analogs via N-Alkylation/Arylation: The secondary amine obtained after debenzylation can be reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides) to introduce different substituents on the pyrrolidine nitrogen. This allows for the exploration of how modifications at this position affect biological activity.
Visualizing Potential Drug Discovery Workflows
The following diagrams illustrate conceptual workflows and relationships relevant to the utilization of this compound in a drug discovery program.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Review of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its three-dimensional architecture allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. Within this class, 1-benzyl-3-aminopyrrolidine derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This in-depth technical guide focuses on 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a key representative of this family, and its analogs. We will delve into its synthesis, explore the structure-activity relationships (SAR) of related compounds, and provide detailed experimental protocols for their preparation and biological evaluation. A significant focus will be placed on the antibacterial potential of this scaffold, particularly its role in the inhibition of the bacterial cell division protein FtsZ.
Synthesis of this compound and Its Analogs
The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of the key intermediate, 1-benzyl-3-aminopyrrolidine, followed by trifluoroacetylation. Analogs with different amide functionalities can be synthesized by varying the acylating agent in the second step.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Benzyl-3-aminopyrrolidine
The synthesis of the precursor, 1-benzyl-3-aminopyrrolidine, can be achieved through various reported methods. One common approach starts from 1-benzyl-3-pyrrolidinone.
-
Materials: 1-benzyl-3-pyrrolidone, ammonium formate, formic acid, sodium borohydride (or other suitable reducing agent), diethyl ether, sodium hydroxide, dichloromethane, anhydrous sodium sulfate.
-
Procedure (Reductive Amination):
-
To a solution of 1-benzyl-3-pyrrolidone in methanol, add ammonium formate and formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-aminopyrrolidine. The product can be further purified by distillation or column chromatography.
-
Step 2: Trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine
The final step involves the acylation of the amino group with a trifluoroacetyl moiety. Trifluoroacetic anhydride is a common and highly reactive reagent for this transformation.
-
Materials: 1-benzyl-3-aminopyrrolidine, trifluoroacetic anhydride (TFAA), an appropriate solvent (e.g., dichloromethane, tetrahydrofuran), a non-nucleophilic base (e.g., triethylamine, pyridine), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-benzyl-3-aminopyrrolidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
The following diagram illustrates the general synthetic workflow:
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not extensively reported in the public domain, the biological activities of its close analogs, particularly N-benzyl-3-sulfonamidopyrrolidines, have been investigated, revealing potent antibacterial properties.
Antibacterial Activity of N-Benzyl-3-sulfonamidopyrrolidine Analogs
A notable study identified N-benzyl-3-sulfonamidopyrrolidines as a novel class of bacterial cell division inhibitors.[1] These compounds were found to induce lethal filamentation in E. coli, a hallmark of cell division inhibition. The study revealed that the (R)-enantiomer was significantly more active than the (S)-enantiomer, highlighting the stereospecificity of the biological target interaction.[1]
The primary target of these compounds was initially thought to be FtsZ, a prokaryotic homolog of tubulin that is essential for bacterial cytokinesis. However, subsequent research indicated that some of these analogs act by inhibiting DNA gyrase, a type II topoisomerase.[2] This dual-targeting potential makes this scaffold particularly interesting for the development of new antibiotics.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of N-benzyl-3-sulfonamidopyrrolidine analogs against E. coli.
| Compound ID | R-group on Benzyl Ring | Core Scaffold | Sulfonamide Group | MIC (µM) in E. coli | Reference |
| 1 | 4-isopropoxy | (R)-pyrrolidine | 4-isobutylphenyl | 10 | [1] |
| 2 | 4-isobutyl | (R)-pyrrolidine | 4-isobutylphenyl | 10 | [1] |
| 3 | 4-phenoxy | (R)-pyrrolidine | 4-isobutylphenyl | 20 | [1] |
| 4 | 4-phenyl | (R)-pyrrolidine | 4-isobutylphenyl | 20 | [1] |
| 5 | 3-isopropoxy | (R)-pyrrolidine | 4-isobutylphenyl | 20 | [1] |
| 6 | 2-isopropoxy | (R)-pyrrolidine | 4-isobutylphenyl | >80 | [1] |
| 7 | 4-isopropoxy | Piperidine | 4-isobutylphenyl | 20 | [1] |
Key SAR observations from the sulfonamide series include:
-
Stereochemistry: The (R)-configuration at the 3-position of the pyrrolidine ring is crucial for activity.[1]
-
N-Benzyl Substituent: Para-substitution on the benzyl ring with lipophilic groups like isopropoxy, isobutyl, phenoxy, and phenyl generally retains or improves activity. Polar substituents in the para position were found to be detrimental.[1]
-
Pyrrolidine Core: Modification of the pyrrolidine ring to a piperidine core resulted in a slight decrease in potency, suggesting the five-membered ring is preferred.[1]
While direct data for amide analogs is scarce, these findings on sulfonamides provide a strong foundation for the rational design of novel 1-benzyl-3-amidopyrrolidine derivatives as potential antibacterial agents. The trifluoroacetamido group in the title compound is of particular interest due to the unique electronic properties conferred by the trifluoromethyl group, which can influence factors such as metabolic stability and target binding affinity.
Mechanism of Action: Inhibition of Bacterial Cell Division
The proposed mechanism of action for the antibacterial analogs of this compound involves the disruption of bacterial cell division. As mentioned, FtsZ is a key protein in this process. FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins and guides the synthesis of the new cell wall.
Inhibition of FtsZ polymerization or GTPase activity disrupts the formation and function of the Z-ring, leading to cell filamentation and eventual cell death.
Experimental Protocol: FtsZ GTPase Activity Assay
The GTPase activity of FtsZ is coupled to its polymerization and is a key indicator of its function. A common method to measure this is the malachite green assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.[3][4]
-
Materials: Purified FtsZ protein, GTP solution, polymerization buffer (e.g., MES buffer with MgCl2 and KCl), malachite green reagent, phosphate standard solution, 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing FtsZ in polymerization buffer in the wells of a 96-well plate.
-
Add the test compound (e.g., a 1-benzyl-3-amidopyrrolidine analog) at various concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding GTP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.
-
Calculate the percent inhibition of GTPase activity for each concentration of the test compound and determine the IC50 value.
-
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[5][6]
-
Materials: Test compound, bacterial strains (e.g., E. coli, S. aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microplates, spectrophotometer or McFarland standards, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to create a range of concentrations.
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this inoculum in broth to the final required concentration (typically 5 x 10^5 CFU/mL).
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The following diagram outlines the experimental workflow for antibacterial evaluation:
Conclusion and Future Directions
This compound and its analogs represent a promising and versatile scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with the demonstrated potent antibacterial activity of closely related sulfonamide analogs, underscores their potential for the development of novel anti-infective agents. The inhibition of essential bacterial targets such as FtsZ and DNA gyrase offers exciting avenues for combating antimicrobial resistance.
Future research in this area should focus on several key aspects:
-
Synthesis and evaluation of a broader range of amide analogs: Systematically varying the acyl group at the 3-position will provide a more comprehensive understanding of the structure-activity relationships and may lead to compounds with improved potency and pharmacokinetic properties.
-
Elucidation of the precise mechanism of action: Further studies are needed to confirm the specific molecular targets of different analogs and to understand the structural basis for their inhibitory activity.
-
In vivo efficacy studies: Promising candidates identified from in vitro screening should be advanced to animal models of infection to evaluate their therapeutic potential.
-
Exploration of other therapeutic areas: The pyrrolidine scaffold is known to interact with a wide range of biological targets. Therefore, analogs of this compound should be screened against other disease targets to uncover new therapeutic applications.
By leveraging the information and protocols outlined in this guide, researchers and drug development professionals can effectively explore the chemical space around this promising scaffold and contribute to the discovery of new and effective medicines.
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS No. 115445-23-3) for its use in a laboratory setting. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | N-(1-Benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide | [1] |
| CAS Number | 115445-23-3 | [1][2] |
| Molecular Formula | C13H15F3N2O | [1][2] |
| Molecular Weight | 272.27 g/mol | [2] |
| Physical State | Solid | Synquest Labs SDS |
| Intended Use | Laboratory chemicals, Manufacture of substances, Scientific research and development | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315 - Causes skin irritation |
| Eye Irritation | Category 2A | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335 - May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning [1]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk.
3.1. Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing PPE is essential.
Caption: Personal Protective Equipment (PPE) Workflow.
3.2. Engineering Controls
-
Ventilation: Always handle this substance in a well-ventilated area.[1] Use only outdoors or in a chemical fume hood.[1]
-
Eye Wash Station: An eye wash station should be readily available in the immediate work area.
-
Safety Shower: A safety shower should be accessible.
3.3. Handling Procedures
-
Avoid breathing dust, mist, or spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Ensure the container is kept tightly closed when not in use.[1]
3.4. Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[1]
-
Incompatible Materials: While the specific SDS does not list incompatible materials, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
A systematic approach to emergencies is crucial for safety.
Caption: Laboratory Emergency Response Workflow.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
In all cases of exposure, if irritation persists or you feel unwell, seek medical advice.
Disposal Considerations
Dispose of this substance and its container in accordance with local, regional, and national regulations. Do not allow it to enter sewers or public waters.[1]
Experimental Protocol: General Safe Use in a Chemical Reaction
The following is a generalized protocol for using this compound as a reagent in a laboratory-scale chemical synthesis.
Objective: To safely dispense and use the solid reagent in a chemical reaction.
Materials:
-
This compound
-
Appropriate reaction vessel and glassware
-
Spatula
-
Weighing balance
-
Solvent
-
PPE (as specified in section 3.1)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Set up all necessary glassware for the reaction within the fume hood.
-
-
Dispensing the Reagent:
-
Transport the sealed container of this compound to the fume hood.
-
Open the container inside the fume hood.
-
Using a clean spatula, carefully weigh the desired amount of the solid onto a weigh boat or directly into the reaction vessel.
-
Minimize the generation of dust during transfer.[1]
-
-
Reaction Setup:
-
Add the reagent to the reaction vessel containing the solvent or other reactants.
-
Securely close the container of this compound and return it to its designated storage location.
-
Proceed with the chemical reaction as per the specific research protocol.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.
-
Upon completion of work, remove PPE as described in the workflow and wash hands thoroughly.
-
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for any specific laboratory procedure. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Note on Experimental Protocols and Signaling Pathways: As this compound is a chemical intermediate for research and manufacturing, specific "key experimental protocols" for its use in drug development or detailed "signaling pathways" are not publicly available and would be proprietary to the research being conducted. The protocol provided is a general guideline for its safe handling in a laboratory setting.
References
Spectroscopic and Synthetic Profile of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical data for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data, this document focuses on foundational chemical information and predicted spectroscopic properties.
Chemical Identity and Properties
This compound , also known as N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide, is a synthetic organic compound. Its core structure consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a trifluoroacetamido group.
| Property | Value | Source |
| CAS Number | 115445-23-3 | [1] |
| Molecular Formula | C₁₃H₁₅F₃N₂O | [1] |
| Molecular Weight | 272.27 g/mol | [1] |
Spectroscopic Data (Predicted)
| Adduct | Predicted m/z |
| [M+H]⁺ | 273.12093 |
| [M+Na]⁺ | 295.10287 |
| [M-H]⁻ | 271.10637 |
| [M+NH₄]⁺ | 290.14747 |
| [M+K]⁺ | 311.07681 |
| [M]⁺ | 272.11310 |
| [M]⁻ | 272.11420 |
| Data sourced from PubChem predictions.[2] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of the latest literature search, detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been published. Researchers requiring this information would need to perform experimental characterization.
Synthesis Pathway
The synthesis of this compound would logically proceed via the trifluoroacetylation of its corresponding amine precursor, 1-Benzyl-3-aminopyrrolidine. This reaction is a standard procedure in organic synthesis.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol (General Procedure)
The following is a generalized protocol for the trifluoroacetylation of an amine, which would be adapted for the specific synthesis of this compound.
-
Dissolution: Dissolve 1-Benzyl-3-aminopyrrolidine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Addition of Reagent: Add a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, dropwise to the cooled solution with stirring. An organic base (e.g., triethylamine, pyridine) is typically added to scavenge the acid byproduct.
-
Reaction: Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize excess acid and remove water-soluble byproducts. The organic layer is then separated.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.
-
Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods (NMR, IR, and MS).
Logical Relationship of Spectroscopic Analysis
The characterization of a synthesized compound follows a logical workflow to confirm its identity and purity.
Caption: Logical workflow for the structural elucidation of a synthesized compound.
This document serves as a foundational guide based on available data. Further experimental work is necessary to fully characterize this compound and establish its detailed spectroscopic profile.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine as a Chiral Auxiliary
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] The pyrrolidine scaffold, derived from the readily available chiral pool of proline, is a common feature in many successful chiral auxiliaries.[2] The target molecule, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, incorporates several features that suggest its potential as a chiral auxiliary: a rigid pyrrolidine ring to create a defined steric environment, a benzyl group on the nitrogen which can influence facial selectivity, and a trifluoroacetamido group that can act as a hydrogen-bond donor and a sterically demanding substituent.
These application notes outline the potential use of this compound in two of the most common applications for chiral auxiliaries: diastereoselective alkylation and diastereoselective aldol reactions.
Data Presentation: Representative Stereoselectivity in Asymmetric Reactions
The following table summarizes typical diastereoselectivities achieved with pyrrolidine-based chiral auxiliaries in alkylation and aldol reactions. While not specific to this compound, these values provide a benchmark for the expected performance of this class of auxiliaries.[3]
| Reaction Type | Electrophile/Substrate | Base/Lewis Acid | Solvent | Temp. (°C) | Diastereomeric Excess (d.e.) | Reference |
| Alkylation | Benzyl bromide | LDA | THF | -78 | 82-98% | [3] |
| n-Butyl iodide | NaHMDS | THF | -78 | ~94% | [3] | |
| Aldol Reaction | Benzaldehyde | LDA / SnCl₂ | THF | -78 | up to 73:27 (syn:anti) | [3] |
| Isobutyraldehyde | LDA / TiCl₄ | CH₂Cl₂ | -78 | >95:5 (syn:anti) | Analogous |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an Acyl-Pyrrolidine Derivative
This protocol describes the general procedure for the diastereoselective alkylation of an N-acyl derivative of this compound.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv.).
-
Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the N-acyl pyrrolidine derivative.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyl pyrrolidine derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The cleavage method depends on the desired functional group.
A) Reductive Cleavage to a Chiral Alcohol
-
Dissolve the alkylated N-acyl pyrrolidine (1.0 equiv.) in anhydrous diethyl ether (0.1 M) at 0 °C under an inert atmosphere.
-
Add lithium aluminum hydride (LiAlH₄, 2.0 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol. The chiral auxiliary can be recovered from the solid precipitate by extraction.
-
Purify the alcohol by flash column chromatography.
B) Hydrolytic Cleavage to a Chiral Carboxylic Acid
-
Dissolve the alkylated N-acyl pyrrolidine (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide monohydrate (LiOH·H₂O, 4.0 equiv.) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv.) in water.
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of Na₂SO₃ (1.5 M).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the product.
Visualizations
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]
Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 1-Benzyl-3-(trifluoroacetamido)pyrrolidine as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. These structural motifs are prevalent in a vast array of biologically active molecules. This document details a robust protocol for the asymmetric synthesis of chiral amines, employing (R)- or (S)-1-benzyl-3-(trifluoroacetamido)pyrrolidine as a readily available precursor to a highly effective chiral organocatalyst.
The trifluoroacetamido group serves as a protecting group for the amine functionality on the pyrrolidine ring. Through a straightforward hydrolysis step, this precursor is converted into the corresponding chiral diamine, (R)- or (S)-1-benzyl-3-aminopyrrolidine. This diamine is then utilized as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes. This key carbon-carbon bond-forming reaction proceeds with high enantioselectivity and diastereoselectivity, yielding chiral γ-nitroaldehydes. Subsequent reduction of the nitro group provides access to the desired chiral amines, which are valuable building blocks in drug discovery and development.
Experimental Protocols
This protocol is divided into three main stages:
-
Preparation of the Chiral Organocatalyst
-
Asymmetric Michael Addition
-
Reduction of the Nitro Adduct to the Chiral Amine
Preparation of the Chiral Organocatalyst: (S)-1-Benzyl-3-aminopyrrolidine
This protocol describes the hydrolysis of the trifluoroacetamide protecting group to yield the active chiral diamine catalyst.
Materials:
-
(S)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-1-benzyl-3-(trifluoroacetamido)pyrrolidine (1.0 eq) in methanol (10 mL per 1 g of starting material), add potassium carbonate (3.0 eq).
-
Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-1-benzyl-3-aminopyrrolidine.
-
The product can be purified further by column chromatography on silica gel if necessary.
Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol details the organocatalytic enantioselective Michael addition to form a chiral γ-nitroaldehyde.
Materials:
-
(S)-1-Benzyl-3-aminopyrrolidine (catalyst)
-
Aldehyde (e.g., propanal, isobutyraldehyde)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the nitroalkene (1.0 eq) in dichloromethane (5 mL) at room temperature, add the aldehyde (1.5 eq).
-
Add the (S)-1-benzyl-3-aminopyrrolidine catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Reduction of the γ-Nitroaldehyde to a Chiral Amine
This protocol describes the reduction of the nitro group to the corresponding primary amine.
Materials:
-
Chiral γ-nitroaldehyde (from step 2)
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the γ-nitroaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral amine.
-
The product can be purified further by column chromatography if necessary.
Data Presentation
The following tables present representative data for the asymmetric Michael addition of various aldehydes to nitroalkenes, catalyzed by a chiral diamine similar to 1-benzyl-3-aminopyrrolidine.[1][2]
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Aldehyde | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | 48 | 85 | 95:5 | 98 |
| Butanal | 48 | 82 | 94:6 | 97 |
| Isovaleraldehyde | 72 | 75 | 90:10 | 95 |
| Cyclohexanecarboxaldehyde | 72 | 78 | >99:1 | 99 |
Table 2: Asymmetric Michael Addition of Propanal to Various Nitroalkenes
| Nitroalkene | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (E)-1-nitroprop-1-ene | 48 | 88 | 92:8 | 96 |
| (E)-2-nitro-1-phenylprop-1-ene | 60 | 80 | 96:4 | 98 |
| (E)-1-(4-chlorophenyl)-2-nitroethene | 48 | 86 | 95:5 | 99 |
| (E)-1-(4-methoxyphenyl)-2-nitroethene | 48 | 84 | 93:7 | 97 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of chiral amines.
Proposed Catalytic Cycle for the Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
References
Application Notes and Protocols for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(trifluoroacetamido)pyrrolidine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. The pyrrolidine scaffold is a core structure in numerous biologically active compounds and FDA-approved drugs. The trifluoroacetamido group serves as a robust protecting group for the 3-amino functionality of the pyrrolidine ring. The trifluoroacetyl (Tfa) group is stable under various conditions, including strongly acidic media, but can be readily removed under mild basic or reductive conditions. This orthogonality to other common protecting groups like Boc and Cbz makes it a strategic choice in multi-step syntheses.[1]
This document provides a detailed protocol for a key reaction involving this compound: the deprotection of the trifluoroacetyl group to yield 1-Benzyl-3-aminopyrrolidine. This primary amine is a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents such as quinolone-based antibacterials.
Key Reaction: Deprotection via Basic Hydrolysis
The most common application of this compound is its conversion to 1-Benzyl-3-aminopyrrolidine. This is typically achieved through basic hydrolysis, which selectively cleaves the amide bond of the trifluoroacetamide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the basic hydrolysis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.00 g (3.67 mmol, 1.0 equiv) | Starting material |
| Potassium Carbonate (K₂CO₃) | 1.52 g (11.0 mmol, 3.0 equiv) | Base for hydrolysis |
| Methanol (MeOH) | 20 mL | Solvent |
| Water (H₂O) | 5 mL | Co-solvent |
| Reaction Conditions | ||
| Temperature | 25 °C (Room Temperature) | Mild conditions prevent side reactions |
| Reaction Time | 4 - 8 hours | Monitor by TLC or LC-MS |
| Product | ||
| 1-Benzyl-3-aminopyrrolidine | ~0.58 g | Theoretical Yield: 0.65 g |
| Yield (Hypothetical) | ~89% | Typical for this type of transformation |
| Purity (Hypothetical) | >95% | After purification by column chromatography |
Detailed Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol outlines the procedure for removing the trifluoroacetyl protecting group using potassium carbonate in a methanol/water solvent system.[1][2]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), ACS grade
-
Deionized water (H₂O)
-
Dichloromethane (DCM), ACS grade
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 3.67 mmol).
-
Dissolve the starting material in methanol (20 mL).
-
Add potassium carbonate (1.52 g, 11.0 mmol) and water (5 mL) to the solution.
-
Stir the resulting suspension vigorously at room temperature (25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.
-
The reaction is typically complete within 4 to 8 hours, indicated by the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (30 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine from streaking on the silica gel).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-Benzyl-3-aminopyrrolidine as a purified oil.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the deprotection of this compound.
Hypothetical Signaling Pathway Inhibition
The product, 1-Benzyl-3-aminopyrrolidine, can be used as a building block for quinolone antibiotics. The diagram below illustrates their mechanism of action.
Caption: Mechanism of action of a hypothetical quinolone antibiotic derived from the product.
References
Application Notes and Protocols: The Role of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide range of diseases.[1][2][3] Its three-dimensional structure and the stereogenic centers that can be incorporated make it an attractive building block for creating potent and selective therapeutic agents.[4] Specifically, the chiral 3-aminopyrrolidine core is a key pharmacophore in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-IV) and various kinases.[5]
1-Benzyl-3-(trifluoroacetamido)pyrrolidine is a valuable synthetic intermediate that provides a stable, protected form of 3-aminopyrrolidine. The N-benzyl and N-trifluoroacetyl groups serve as orthogonal protecting groups, allowing for selective deprotection and subsequent functionalization. This application note details the utility of this compound in the synthesis of pharmaceutical intermediates and provides detailed protocols for its transformation into key synthetic building blocks.
Application Notes: Synthetic Utility
This compound serves as a versatile precursor to mono-protected and fully deprotected 3-aminopyrrolidine derivatives. The trifluoroacetyl group offers robust protection of the 3-amino group under a variety of reaction conditions and can be removed under mild basic conditions. The N-benzyl group can be cleaved via hydrogenolysis. This allows for a strategic, stepwise approach to the synthesis of complex molecules.
A common synthetic strategy involves the initial deprotection of the trifluoroacetamide to unmask the 3-amino group for subsequent coupling reactions, such as amidation or alkylation. The resulting intermediate can then undergo N-debenzylation to provide a secondary amine, which can be further modified.
Below is a diagram illustrating the synthetic utility of this compound.
Caption: Synthetic pathway from this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for the key transformations of this compound based on established literature procedures for similar compounds.
| Transformation | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| Deprotection of Trifluoroacetamide | This compound | 1-Benzyl-3-aminopyrrolidine | K₂CO₃, Methanol/Water, Room Temperature | 90-95 | >98 |
| Amidation | 1-Benzyl-3-aminopyrrolidine | N-Acyl-1-benzyl-3-aminopyrrolidine | R-COOH, HATU, DIPEA, DMF, Room Temperature | 85-90 | >97 |
| Deprotection of N-Benzyl Group (Hydrogenolysis) | N-Acyl-1-benzyl-3-aminopyrrolidine | N-Acyl-3-aminopyrrolidine | H₂, 10% Pd/C, Ethanol, Room Temperature, 50 psi | 95-99 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-aminopyrrolidine (Intermediate 1)
This protocol describes the selective deprotection of the trifluoroacetamide group.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in methanol (0.2 M), add a solution of potassium carbonate in deionized water (2 M).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 1-Benzyl-3-aminopyrrolidine as an oil. The product is often used in the next step without further purification.
Protocol 2: Synthesis of a Representative N-Acyl-1-benzyl-3-aminopyrrolidine (Intermediate 2)
This protocol outlines a standard amidation reaction.
Materials:
-
1-Benzyl-3-aminopyrrolidine (1.0 eq)
-
A representative carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF (0.5 M).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 1-Benzyl-3-aminopyrrolidine in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-1-benzyl-3-aminopyrrolidine.
Protocol 3: Synthesis of a Representative N-Acyl-3-aminopyrrolidine (Pharmaceutical Intermediate)
This protocol describes the deprotection of the N-benzyl group via catalytic hydrogenolysis.[6][7][8]
Materials:
-
N-Acyl-1-benzyl-3-aminopyrrolidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve N-Acyl-1-benzyl-3-aminopyrrolidine in ethanol in a pressure vessel.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate, and purge with hydrogen gas (3 times).
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final N-Acyl-3-aminopyrrolidine intermediate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate starting from this compound.
Caption: Experimental workflow for a three-step synthesis.
Conclusion
This compound is a strategically protected chiral building block with significant potential in pharmaceutical synthesis. Its ability to undergo selective deprotection at two different sites provides a flexible and efficient route for the introduction of the 3-aminopyrrolidine scaffold into complex, biologically active molecules. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to utilize this versatile intermediate in their synthetic endeavors.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine and subsequent coupling reactions of the resulting 1-benzyl-3-aminopyrrolidine. The protocols are based on established synthetic methodologies and aim to provide a practical guide for the use of this versatile building block in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable intermediate, primarily utilized as a protected form of 1-benzyl-3-aminopyrrolidine. The trifluoroacetamide group serves as a robust protecting group for the amine functionality, which can be readily cleaved under specific conditions to liberate the free amine for subsequent derivatization. This two-step approach allows for the selective modification of the pyrrolidine scaffold, enabling the synthesis of a diverse range of compounds with potential therapeutic applications.
The following sections detail the experimental procedures for the deprotection of the trifluoroacetamide group and subsequent coupling reactions, including amide bond formation and reductive amination.
Deprotection of this compound
The trifluoroacetamide protecting group can be removed under basic conditions to yield 1-benzyl-3-aminopyrrolidine.
Experimental Protocol: Basic Hydrolysis
dot
Caption: Workflow for the deprotection of this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 1-benzyl-3-aminopyrrolidine.
Coupling Reactions of 1-Benzyl-3-aminopyrrolidine
The deprotected 1-benzyl-3-aminopyrrolidine can be used in various coupling reactions to introduce diverse functionalities.
Amide Bond Formation
dot
Caption: Workflow for amide bond formation with 1-benzyl-3-aminopyrrolidine.
Experimental Protocol: Amide Coupling with a Glycine Derivative [1]
Materials:
-
(R)-1-Benzyl-3-aminopyrrolidine
-
Glycine derivative (e.g., N-protected glycine)
-
Isobutyl chloroformate
-
Triethylamine (Et₃N) or N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the glycine derivative (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF at -20 °C, add isobutyl chloroformate (1.0 eq) dropwise.
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
Add a solution of (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired amide.
Quantitative Data:
| Coupling Partner | Reagents | Solvent | Yield | Reference |
| N-Boc-glycine | Isobutyl chloroformate, Et₃N | THF | Not specified | [1] |
Reductive Amination
dot
Caption: Workflow for reductive amination of 1-benzyl-3-aminopyrrolidine.
Experimental Protocol: Reductive Amination with a Cyclohexanone Derivative [1]
Materials:
-
Pyrrolidine intermediate (from amide coupling and debenzylation)
-
4,4-Disubstituted cyclohexanone
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pyrrolidine intermediate (1.0 eq) and the 4,4-disubstituted cyclohexanone (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the isomers.
Quantitative Data:
| Amine | Ketone | Reducing Agent | Solvent | Isomer Ratio (trans:cis) | Reference |
| Pyrrolidine intermediate 18 | 4,4-disubstituted cyclohexanone 19 | Sodium triacetoxyborohydride | DCE | ~3:2 | [1] |
| Pyrrolidine intermediate 18 | 4,4-disubstituted cyclohexanone 19 | H₂, Pd/C, Al₂O₃ | CH₂Cl₂ | 4:1 | [1] |
Summary
The protocols outlined in these application notes demonstrate the utility of this compound as a protected amine precursor for the synthesis of substituted pyrrolidine derivatives. The deprotection and subsequent coupling reactions, including amide bond formation and reductive amination, provide efficient routes to a variety of compounds. The provided experimental conditions and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. It is recommended to optimize the reaction conditions for specific substrates to achieve the best results.
References
Application Notes: Workup and Purification of Products Derived from 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
This document provides detailed protocols and application notes for the workup and purification of key derivatives obtained from the starting material, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Application Note 1: Synthesis and Purification of N-(Pyrrolidin-3-yl)-2,2,2-trifluoroacetamide via N-Debenzylation
The removal of the N-benzyl protecting group is a critical step in many synthetic routes to access the free secondary amine of the pyrrolidine ring for further functionalization. Catalytic hydrogenation is a common and efficient method for this transformation. The following protocol details the N-debenzylation of this compound to yield N-(Pyrrolidin-3-yl)-2,2,2-trifluoroacetamide.
Experimental Protocol: N-Debenzylation via Catalytic Hydrogenation
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in methanol (MeOH, 0.1 M), carefully add Palladium on carbon (10% Pd/C, 10 mol%).
-
For reactions that may be slow, the addition of acetic acid (1.5 eq) can facilitate the deprotection.[1]
-
-
Hydrogenation:
-
Seal the reaction vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst.[2]
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can often be of high purity. If further purification is required, silica gel column chromatography is effective.
-
Prepare a silica gel column and equilibrate with the chosen eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified N-(Pyrrolidin-3-yl)-2,2,2-trifluoroacetamide.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas, Methanol | [2] |
| Reaction Time | 4-16 hours | General Knowledge |
| Typical Yield | 85-95% | [3] |
| Product Purity (Post-Purification) | >98% (by HPLC) | General Knowledge |
Visualization of Experimental Workflow
Caption: Workflow for N-Debenzylation via Catalytic Hydrogenation.
Application Note 2: Synthesis and Purification of 1-Benzyl-3-aminopyrrolidine via Trifluoroacetamide Hydrolysis
The trifluoroacetamide (Tfa) group is a useful amine protecting group that can be cleaved under mild basic conditions, making it orthogonal to many acid-labile protecting groups.[4] This protocol describes the hydrolysis of the Tfa group from this compound to produce 1-Benzyl-3-aminopyrrolidine.
Experimental Protocol: Basic Hydrolysis of Trifluoroacetamide Group
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v, 0.2 M).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.[4] The reaction can also be performed with other mild bases like sodium carbonate.
-
-
Hydrolysis:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add water and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) (3 x volume of aqueous layer).[5]
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-3-aminopyrrolidine.
-
-
Purification:
-
The crude product may be purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or methanol in dichloromethane containing a small amount of triethylamine (e.g., 1%) to prevent the amine product from tailing on the acidic silica gel.
-
Combine the pure fractions and concentrate under reduced pressure to afford the purified 1-Benzyl-3-aminopyrrolidine.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | Potassium Carbonate, Methanol, Water | [4] |
| Reaction Time | 2-6 hours | [4] |
| Typical Yield | 90-98% | General Knowledge |
| Product Purity (Post-Purification) | >98% (by HPLC) | General Knowledge |
Visualization of Experimental Workflow
Caption: Workflow for Trifluoroacetamide Group Hydrolysis.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Benzyl-3-(trifluoroacetamido)pyrrolidine is a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the trifluoroacetamido group can influence physicochemical properties such as lipophilicity and metabolic stability.[1][2][3] This document outlines a proposed protocol for the large-scale synthesis of this compound, providing detailed experimental procedures and expected outcomes. The synthesis is a two-step process starting from the commercially available 1-Benzyl-3-pyrrolidinone.
Overall Synthetic Scheme
A two-step synthetic route is proposed for the large-scale synthesis of this compound, commencing with the reductive amination of 1-Benzyl-3-pyrrolidinone to yield 1-Benzyl-3-aminopyrrolidine, followed by trifluoroacetylation.
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Scale (moles) | Expected Yield (%) | Expected Purity (%) |
| 1 | Reductive Amination | 1-Benzyl-3-pyrrolidinone | 1-Benzyl-3-aminopyrrolidine | 1.0 | 80-90 | >95 |
| 2 | Trifluoroacetylation | 1-Benzyl-3-aminopyrrolidine | This compound | 0.8 | 90-98 | >98 |
Experimental Protocols
Step 1: Large-Scale Synthesis of 1-Benzyl-3-aminopyrrolidine via Reductive Amination
This protocol describes the conversion of 1-Benzyl-3-pyrrolidinone to 1-Benzyl-3-aminopyrrolidine.
Materials:
-
1-Benzyl-3-pyrrolidinone (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1-Benzyl-3-pyrrolidinone and methanol.
-
Add ammonium acetate to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride in portions, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-Benzyl-3-aminopyrrolidine can be purified by vacuum distillation or column chromatography.
Figure 2: Experimental workflow for the synthesis of 1-Benzyl-3-aminopyrrolidine.
Step 2: Large-Scale Synthesis of this compound
This protocol details the trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine.
Materials:
-
1-Benzyl-3-aminopyrrolidine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a clean and dry multi-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-Benzyl-3-aminopyrrolidine in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise via an addition funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography to afford a white to off-white solid.
Figure 3: Logical flow of the trifluoroacetylation reaction.
Applications in Drug Development
The pyrrolidine ring is a key structural component in many pharmaceuticals.[2][3] The introduction of a trifluoroacetamido group can modulate a compound's pharmacokinetic properties. This compound can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs, including but not limited to:
-
Enzyme Inhibitors: The pyrrolidine scaffold can mimic natural substrates of various enzymes.
-
GPCR Ligands: Many G-protein coupled receptor ligands incorporate a pyrrolidine core.
-
Chiral Auxiliaries: Chiral versions of this compound can be used in asymmetric synthesis.[4]
The development of a robust, large-scale synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Monitoring Reactions with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. This key intermediate is valuable in the synthesis of various biologically active compounds. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adaptable to a variety of reaction setups.
Overview of Analytical Techniques
A summary of common analytical techniques for monitoring reactions with this compound and related compounds is presented below. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.
| Technique | Application | Pros | Cons |
| TLC | Rapid, qualitative monitoring of reaction progress. | Fast, inexpensive, simple setup. | Limited resolution, not quantitative. |
| HPLC | Quantitative analysis of reaction mixtures. | High resolution, quantitative, suitable for non-volatile and thermally sensitive compounds. | Requires method development, more expensive instrumentation. |
| GC-MS | Analysis of volatile and thermally stable compounds. | High sensitivity, provides structural information (mass spectrometry). | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[1] |
| qNMR | Quantitative analysis without the need for a reference standard of the analyte. | Inherently quantitative, provides structural information, non-destructive.[2] | Lower sensitivity than chromatographic methods, requires more expensive instrumentation and deuterated solvents. |
Experimental Protocols
Thin Layer Chromatography (TLC)
TLC is an essential technique for the rapid qualitative monitoring of a reaction's progress by observing the disappearance of starting materials and the appearance of products.[3]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm and/or 366 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)[4]
Procedure:
-
Prepare the Developing Chamber: Pour the selected mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover and let it equilibrate.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3] Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent. Using a capillary tube, spot it on the 'SM' lane. For the 'RM' lane, take an aliquot from the reaction mixture (e.g., with a glass capillary) and spot it. The 'co-spot' lane is where both the starting material and reaction mixture are spotted on top of each other to help in identifying the starting material spot in the reaction mixture.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain like potassium permanganate or ninhydrin.[4]
-
Analyze the Results: Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. The relative intensity of the spots gives a qualitative measure of the conversion.
Data Presentation:
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| 0 h | 0.65 | - | Single spot for starting material. |
| 1 h | 0.65 | 0.40 | Faint product spot, dominant starting material spot. |
| 3 h | 0.65 | 0.40 | Spots of comparable intensity. |
| 6 h | 0.65 | 0.40 | Faint starting material spot, dominant product spot. |
| 24 h | - | 0.40 | Starting material spot has disappeared. |
Note: Rf values are indicative and will depend on the specific mobile phase used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative monitoring of reactions involving aromatic amines and their derivatives.[5][6]
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity LC System or similar.[5]
-
Column: Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm.[5]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is often a good starting point for method development.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Injection Volume: 1-10 µL.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting it in a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). This prevents further reaction. If necessary, filter the sample through a 0.22 µm syringe filter before injection.
-
Method Development: Develop a suitable gradient method to achieve good separation between the starting material, this compound, and the expected product(s) and any significant byproducts.
-
Calibration: Prepare standard solutions of the starting material at known concentrations to create a calibration curve. This will allow for the quantification of its consumption over time. If a standard for the product is available, a calibration curve can also be created for its formation.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of the starting material and product(s) at each time point. Use the calibration curve to determine the concentration of the starting material remaining and the product formed. The percentage conversion can be calculated from the decrease in the starting material's peak area relative to its initial peak area (at t=0).
Data Presentation:
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 15,432,876 | 0 | 0% |
| 1 | 12,345,678 | 2,987,654 | 20% |
| 3 | 6,172,839 | 8,765,432 | 60% |
| 6 | 1,543,287 | 13,543,210 | 90% |
| 24 | < 50,000 | 15,210,987 | >99% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable if this compound and the reaction products are thermally stable and volatile.[1]
Instrumentation and Conditions:
-
GC-MS System: Agilent GC-MS system or equivalent.
-
Column: A non-polar column like a DB-5 or HP-5MS is often a good starting point.[8]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[1]
-
MS Detector: Electron Ionization (EI) at 70 eV.
Procedure:
-
Sample Preparation:
-
Quenching and Extraction: Withdraw an aliquot from the reaction mixture and quench it. Perform a liquid-liquid extraction if the reaction solvent is not GC-compatible (e.g., DMSO, water).[1] Use a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization: If the compounds have polar functional groups (-OH, -NH), derivatization (e.g., silylation) may be necessary to increase volatility.[1]
-
-
Injection: Inject the prepared sample into the GC-MS.
-
Data Analysis:
-
Qualitative: Identify the peaks for the starting material and product(s) based on their retention times and mass spectra.
-
Quantitative: To quantify the reaction progress, an internal standard should be added to each sample before injection. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration.
-
Data Presentation:
| Time (hours) | Analyte/Internal Standard Peak Area Ratio | % Conversion |
| 0 | 5.67 | 0% |
| 2 | 3.45 | 39% |
| 5 | 1.23 | 78% |
| 8 | 0.21 | 96% |
| 12 | < 0.05 | >99% |
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful tool for reaction monitoring as it is inherently quantitative without the need for calibration curves for each component.[2][9] The presence of the trifluoroacetamido group in the target molecule provides a unique 19F NMR handle for monitoring.[10][11]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Solvent: A deuterated solvent in which all reactants and products are soluble.
-
Internal Standard: A known amount of a stable compound with a simple spectrum that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene for 1H NMR).
Procedure:
-
Sample Preparation: At each time point, a sample is taken from the reaction. A known amount of an internal standard is added to the NMR tube followed by the reaction aliquot and the deuterated solvent.
-
Data Acquisition: Acquire a 1H or 19F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of the nuclei, which is crucial for accurate quantification.
-
Data Processing and Analysis:
-
Carefully integrate the signals of the starting material, product(s), and the internal standard.
-
The concentration of each species can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS
-
Calculate the percent conversion based on the disappearance of the starting material or the appearance of the product.
-
Data Presentation:
| Time (hours) | Integral (Starting Material) | Integral (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 1 | 0.78 | 0.22 | 22% |
| 4 | 0.35 | 0.65 | 65% |
| 8 | 0.09 | 0.91 | 91% |
| 16 | < 0.01 | 0.99 | >99% |
Visualizations
The following diagrams illustrate the general workflow for monitoring a chemical reaction.
Caption: General workflow for monitoring a chemical reaction.
Caption: Decision tree for selecting an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. uoguelph.ca [uoguelph.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Deprotection of the Trifluoroacetamide Group from a Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetamide (TFA) group is a valuable amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its utility stems from the electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the N-H proton and facilitates its removal under specific conditions. This document provides detailed application notes and protocols for the deprotection of the trifluoroacetamide group from a pyrrolidine ring, a common scaffold in pharmaceuticals. The selection of the appropriate deprotection method is critical to ensure high yields and compatibility with other functional groups within the molecule.
Deprotection Methodologies
The cleavage of the N-trifluoroacetyl group from a pyrrolidine ring can be achieved under basic, reductive, or acidic conditions. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.
Basic Conditions
Basic hydrolysis is the most common and often mildest method for the removal of a trifluoroacetamide group. The strong electron-withdrawing effect of the trifluoromethyl group renders the amide bond susceptible to nucleophilic attack by hydroxide or other bases.
Common Basic Reagents:
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) in water or alcohol-water mixtures.[1]
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) in methanol/water.[1] This method is particularly useful when other base-labile groups, such as methyl esters, are present.[1]
-
Ammonia in methanol (NH3/MeOH).[1]
-
Amine bases such as methylamine, dimethylamine, or butylamine, which can effect deprotection via transamidation.[2]
-
Alkaline ion-exchange resins.[1]
Reductive Conditions
Reductive cleavage offers an alternative, mild method for trifluoroacetamide deprotection and is compatible with many functional groups that are sensitive to basic or acidic conditions.
Common Reductive Reagents:
-
Sodium borohydride (NaBH4) in ethanol (EtOH) or a mixture of tetrahydrofuran (THF) and ethanol.[1][3][4] This method has been shown to be effective for the deprotection of N-terminal trifluoroacetamide groups in solid-phase peptide synthesis (SPPS) within 60 minutes.[4]
Acidic Conditions
While less common than basic or reductive methods, acidic conditions can also be employed for the removal of the trifluoroacetamide group.
Common Acidic Reagents:
-
Hydrochloric acid (HCl) in methanol (MeOH).[1]
Data Presentation: Comparison of Deprotection Methods
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Yield | Compatibility and Remarks |
| Basic Hydrolysis | 0.1-0.2 M NaOH or LiOH in water or ethanol-water | Varies (minutes to hours) | Generally high | May affect other base-labile groups like esters. |
| K2CO3 or Na2CO3 in MeOH/H2O, room temperature | Varies | Good to excellent | Compatible with methyl esters.[1] | |
| NH3 in MeOH | Varies | Good | Mild conditions. | |
| Reductive Cleavage | NaBH4 in EtOH or THF/EtOH (1:1 v/v) | < 60 minutes | >99% (for SPPS)[3][4] | Orthogonal to many side-chain protecting groups and common resin linkages in SPPS.[4] |
| Acidic Cleavage | HCl in MeOH | Varies | Good | May cleave other acid-labile protecting groups such as Boc. |
Experimental Protocols
Protocol 1: Deprotection using Sodium Hydroxide (Basic Hydrolysis)
-
Dissolution: Dissolve the N-trifluoroacetyl pyrrolidine derivative in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 1 M) dropwise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., 1 M HCl).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection using Sodium Borohydride (Reductive Cleavage)
This protocol is adapted for solid-phase peptide synthesis (SPPS) but can be modified for solution-phase chemistry.[4]
-
Resin Preparation: Transfer the resin-bound, Tfa-protected peptide to a polypropylene synthesis vial.[4]
-
Washing: Rinse the resin with three small volumes of anhydrous THF to remove trace amounts of water.[4]
-
Deprotection: Suspend the resin in a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous THF.[4]
-
Reagent Addition: Add sodium borohydride (10 equivalents) to the suspension and cap the vial.[4]
-
Reaction: Agitate the mixture vigorously for up to 60 minutes. Note that the reaction may generate hydrogen gas, leading to pressure buildup.[4]
-
Work-up (for SPPS): Drain the resin and wash it with DCM and DMF.[3]
Protocol 3: Deprotection using Potassium Carbonate (Mild Basic Conditions)
-
Dissolution: Dissolve the N-trifluoroacetyl pyrrolidine derivative in a mixture of methanol and water.
-
Reagent Addition: Add solid potassium carbonate (K2CO3) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify as needed.
Mandatory Visualizations
Caption: General experimental workflow for the deprotection of an N-trifluoroacetyl pyrrolidine.
References
Catalytic Applications of Metal Complexes with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: Information Not Available
Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the catalytic applications of metal complexes featuring the ligand 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The search included academic papers, patents, and chemical supplier databases, none of which provided examples of this specific complex being used in catalytic reactions.
While the search yielded information on related topics, such as the use of other pyrrolidine-based ligands in catalysis and the application of various metal complexes in reactions like asymmetric hydrogenation, there were no documented instances of the requested ligand, this compound, forming a catalytically active metal complex.
Consequently, it is not possible to provide the detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations as requested for the specified topic. The core information required to generate this content—published research on the catalytic activity of these specific complexes—appears to be unavailable in the public domain at this time. Researchers and professionals interested in this specific ligand may need to conduct novel research to determine its potential catalytic applications.
Troubleshooting & Optimization
improving the diastereoselectivity of reactions with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Welcome to the technical support center for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this chiral organocatalyst, with a focus on improving the diastereoselectivity of asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
A1: this compound is a chiral pyrrolidine derivative designed to function as an organocatalyst. In a typical catalytic cycle, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile. The stereochemical outcome of the reaction is guided by the catalyst's structure. The bulky benzyl group on the nitrogen and the trifluoroacetamido group at the 3-position create a specific chiral environment that directs the approach of the electrophile to one face of the enamine, thereby controlling the stereoselectivity of the product formation.
Q2: What are the key structural features of this catalyst that influence diastereoselectivity?
A2: Two primary features of this compound are crucial for inducing diastereoselectivity:
-
N-Benzyl Group: This large steric group helps to shield one face of the enamine intermediate, directing the incoming electrophile to the less hindered face.
-
3-(trifluoroacetamido) Group: The trifluoroacetamido moiety is a strong hydrogen-bond donor. It can interact with the electrophile or other components of the reaction, helping to lock the transition state into a specific conformation that favors the formation of one diastereomer over the other. The electron-withdrawing nature of the CF₃ group enhances the acidity of the N-H proton, making it an effective hydrogen-bond donor.
Q3: For which types of reactions is this catalyst typically used?
A3: Pyrrolidine-based organocatalysts are versatile and can be used in a variety of asymmetric transformations. Common applications include:
-
Michael Additions: The addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors.
-
Aldol Reactions: The reaction between an aldehyde or ketone and another carbonyl compound.
-
Mannich Reactions: The addition of an enolizable carbonyl compound to an imine.
-
[3+2] Cycloadditions: Reactions involving azomethine ylides to form substituted pyrrolidines.[1]
Troubleshooting Guide: Improving Diastereoselectivity
Low diastereomeric ratios (d.r.) are a common challenge in asymmetric synthesis. The following guide addresses potential causes and provides systematic steps for optimization.
Problem: Low Diastereomeric Ratio (d.r.)
The observation of a low diastereomeric ratio suggests that the energy difference between the transition states leading to the different diastereomers is small. The following parameters can be adjusted to increase this energy difference.[2]
Troubleshooting Steps & Solutions
| Parameter | Potential Issue | Recommended Action & Rationale |
| Temperature | Reaction temperature is too high, allowing for the formation of the thermodynamically less favored diastereomer. | Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1] |
| Solvent | The solvent may not adequately stabilize the desired transition state or may interfere with key non-covalent interactions (e.g., hydrogen bonding). | Screen a range of solvents. The polarity and coordinating ability of the solvent are critical. Compare non-polar (e.g., toluene, hexanes), polar aprotic (e.g., CH₂Cl₂, THF, EtOAc), and polar protic (e.g., EtOH, IPA) solvents. In some cases, protic solvents can enhance hydrogen bonding with the catalyst. |
| Catalyst Loading | Insufficient catalyst concentration may lead to a significant uncatalyzed background reaction, which is typically non-selective. | Increase the catalyst loading. While typical loadings are 5-20 mol%, increasing the loading to 30 mol% can sometimes improve selectivity by ensuring the catalyzed pathway dominates. |
| Additives | The transition state may not be sufficiently rigid, or an acid/base co-catalyst may be required to activate the substrate or catalyst. | Introduce additives. For reactions like the Michael addition, a weak acid co-catalyst (e.g., benzoic acid, TFA) can facilitate catalyst turnover and improve stereocontrol. In other cases, Lewis acids can be screened for their ability to coordinate to the electrophile. |
| Substrate Concentration | High concentrations can lead to aggregation or side reactions that may decrease selectivity. | Vary the substrate concentration. Start with a standard concentration (e.g., 0.1-0.2 M) and evaluate the effect of dilution. |
| Reagent Purity | Impurities, especially water, can interfere with the catalyst or participate in non-selective side reactions. | Ensure all reagents and solvents are pure and anhydrous. Dry solvents using appropriate methods and ensure all starting materials are of high purity. |
Experimental Protocols (Representative Examples)
While specific data for this compound is not extensively published, the following protocols for a Michael addition and an Aldol reaction are representative for this class of organocatalysts and can serve as a starting point for optimization.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes a general procedure for the reaction between propanal and β-nitrostyrene.
Reaction Scheme:
Materials:
-
This compound (Catalyst)
-
β-nitrostyrene (Electrophile)
-
Propanal (Nucleophile)
-
Benzoic Acid (Additive)
-
Toluene (Solvent)
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol, 20 mol%) and benzoic acid (0.1 mmol, 20 mol%).
-
Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).
-
Add propanal (2.5 mmol, 5.0 equiv) dropwise over 5 minutes.
-
Stir the reaction at 4 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by chiral HPLC or ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Asymmetric Aldol Reaction
This protocol outlines a general procedure for the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Reaction Scheme:
Materials:
-
This compound (Catalyst)
-
4-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry vial, dissolve 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) and this compound (0.04 mmol, 20 mol%) in DMF (1.0 mL).
-
Add cyclohexanone (1.0 mmol, 5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete (typically 24-48 hours), dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the aldol product.
-
Analyze the d.r. and e.e. by chiral HPLC or ¹H NMR.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition
The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, proceeding through an enamine intermediate.
Caption: General catalytic cycle for an enamine-based Michael addition.
Troubleshooting Workflow for Low Diastereoselectivity
This decision tree provides a logical workflow for optimizing a reaction with poor diastereoselectivity.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine derivatives.
Troubleshooting Guide
Question: My reaction to form 1-Benzyl-3-aminopyrrolidine via reductive amination of 3-pyrrolidinone with benzylamine is showing multiple spots on TLC, with some being non-polar. What are the likely side products?
Answer:
The most common side products in the reductive amination step are:
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Over-benzylation (Tertiary Amine Formation): The desired secondary amine product can undergo further reaction with benzylamine or the benzyl bromide (if used in an alternative route) to form a tertiary amine, N,N-dibenzyl-3-aminopyrrolidine. This is often observed when an excess of the benzylating agent or prolonged reaction times are used.
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Unreacted Starting Materials: Incomplete reaction can leave unreacted 3-pyrrolidinone or benzylamine.
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Reduced Ketone: The 3-pyrrolidinone can be reduced to 3-hydroxypyrrolidine if the reducing agent is too reactive or conditions are not optimized for imine formation prior to reduction.
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a controlled molar ratio of benzylamine to 3-pyrrolidinone (typically 1:1 to 1.2:1).
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Control Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can favor over-alkylation.
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Choice of Reducing Agent: Use a mild reducing agent such as sodium triacetoxyborohydride, which is known to be effective for reductive amination while minimizing ketone reduction.[1]
-
Purification: These side products can typically be separated from the desired product by column chromatography on silica gel.
Question: During the trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine, my final product is impure, and the yield is low. What could be the issue?
Answer:
Common issues during the trifluoroacetylation step include:
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Incomplete Reaction: The trifluoroacetylation may not have gone to completion, leaving unreacted 1-Benzyl-3-aminopyrrolidine.
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Hydrolysis of the Trifluoroacetamide: The trifluoroacetyl group can be sensitive to basic conditions. During aqueous workup, if the pH is too high, the protecting group can be partially or fully hydrolyzed back to the amine.
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Formation of Di-trifluoroacetylated Product: While less common for secondary amines, prolonged exposure to a highly reactive trifluoroacetylating agent could potentially lead to side reactions.
-
Residual Trifluoroacetic Acid or Anhydride: Improper workup can leave residual acidic reagents, which can affect the purity and stability of the final product.
Troubleshooting Steps:
-
Choice of Reagent and Base: Use trifluoroacetic anhydride (TFAA) as the trifluoroacetylating agent in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the trifluoroacetic acid byproduct.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetic anhydride.
-
Controlled Workup: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize excess acid, and avoid strong bases that could cleave the trifluoroacetamide.
-
Purification: The product can be purified from starting materials and byproducts by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A two-step synthesis is commonly employed:
Step 1: Synthesis of 1-Benzyl-3-aminopyrrolidine via Reductive Amination
-
To a solution of 3-pyrrolidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-3-aminopyrrolidine.
Step 2: Trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine
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Dissolve 1-Benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 eq) followed by the slow, dropwise addition of trifluoroacetic anhydride (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to afford this compound.
Q2: What are the expected yields and the common quantitative distribution of products and side products?
A2: The following table provides an estimated distribution based on typical reaction outcomes. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Product/Side Product | Typical Yield/Percentage | Notes |
| Reductive Amination | 1-Benzyl-3-aminopyrrolidine (Desired Product) | 70-85% | Yield after purification. |
| N,N-dibenzyl-3-aminopyrrolidine | 5-15% | Can increase with excess benzylamine or prolonged reaction time. | |
| 3-Hydroxypyrrolidine | <5% | More likely with highly reactive reducing agents. | |
| Unreacted Starting Materials | Variable | Depends on reaction completeness. | |
| Trifluoroacetylation | This compound (Desired Product) | 85-95% | Yield after purification. |
| Unreacted 1-Benzyl-3-aminopyrrolidine | <5% | Can be minimized by using a slight excess of TFAA. | |
| Hydrolyzed Product (1-Benzyl-3-aminopyrrolidine) | <5% | Can occur during basic workup. |
Q3: How can I visually troubleshoot the synthesis process?
A3: The following workflow diagram illustrates the key steps and potential points of failure in the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting failed reactions with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The information is designed to address specific issues that may be encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis of this compound
Q1: My trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine is resulting in a low yield. What are the common causes and solutions?
Low yields in the trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine can stem from several factors, from reagent quality to reaction conditions.
Troubleshooting Steps:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the reaction mixture if the reagents are stable at higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.
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Base Equivalents: Ensure the correct stoichiometry of the base is used. An insufficient amount of base will result in the in-situ formation of trifluoroacetic acid, which will protonate the starting amine, rendering it unreactive. Conversely, a large excess of a strong base could lead to side reactions.
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Reagent Purity: The purity of 1-Benzyl-3-aminopyrrolidine and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, ethyl trifluoroacetate) is critical. Impurities in the starting amine can consume the acylating agent, while old or improperly stored trifluoroacetic anhydride may have hydrolyzed, reducing its potency.
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Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Running the reaction at 0 °C to room temperature is a common starting point.
Quantitative Data Summary: Trifluoroacetylation Conditions
| Parameter | Recommended Condition | Notes |
| Trifluoroacetylating Agent | Trifluoroacetic anhydride (TFAA) | Highly reactive; use with caution. |
| Ethyl trifluoroacetate (ETFA) | Milder alternative to TFAA. | |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Use 1.1-1.5 equivalents. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ensure anhydrous conditions. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to RT. |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS. |
Q2: I am observing multiple spots on my TLC plate after the trifluoroacetylation reaction. What are the possible side products?
The presence of multiple spots on a TLC plate indicates the formation of side products.
Potential Side Products and Causes:
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Unreacted Starting Material: The most common "spot" is the unreacted 1-benzyl-3-aminopyrrolidine. This is often due to incomplete reaction or insufficient acylating agent.
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Diacylation: Although less common for secondary amines, under forcing conditions, diacylation at the pyrrolidine nitrogen is a possibility, though highly unlikely given the steric hindrance and the presence of the trifluoroacetyl group.
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Side reactions involving impurities: Impurities in the starting materials or solvents can lead to a variety of side products.
Workflow for Troubleshooting Multi-Spot TLC
Caption: Troubleshooting workflow for multiple spots on TLC.
II. Reactions Using this compound
Q3: I am having difficulty with the deprotection of the trifluoroacetamide group. What are the recommended methods and troubleshooting tips?
The trifluoroacetamide group is known for its stability, so deprotection can sometimes be challenging.
Deprotection Methods:
-
Basic Hydrolysis: Treatment with a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol is a common method. Heating may be required.
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Reductive Cleavage: While less common for trifluoroacetamides compared to other protecting groups, certain reducing agents might effect cleavage.
Troubleshooting Deprotection:
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Incomplete Deprotection: If you observe incomplete removal of the trifluoroacetyl group, you can increase the reaction temperature, prolong the reaction time, or use a stronger base. However, be mindful of potential side reactions with other functional groups in your molecule under harsher conditions.
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Side Reactions: Strong basic conditions can sometimes lead to undesired side reactions. If you observe decomposition of your product, consider using milder basic conditions (e.g., K₂CO₃ in methanol) for a longer period.
Quantitative Data Summary: Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Time | Notes |
| NaOH (aq.) | Methanol/Water | Reflux | 2-6 h | Can be harsh; monitor for side reactions. |
| K₂CO₃ | Methanol | Room Temp to Reflux | 12-24 h | Milder conditions, may require longer times. |
| NH₃ | Methanol | Room Temp | 24-48 h | Very mild, but slow. |
Q4: I am attempting a reaction on the benzyl group (e.g., debenzylation) without affecting the trifluoroacetamide, but the reaction is failing. What could be the issue?
Selective debenzylation in the presence of a trifluoroacetamide group requires careful selection of reaction conditions.
Troubleshooting Selective Debenzylation:
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Catalyst Poisoning: The nitrogen and oxygen atoms in the molecule can coordinate to the palladium catalyst, leading to catalyst deactivation. Ensure you are using a sufficient catalyst loading.
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Incompatible Reagents: Some debenzylation conditions might also affect the trifluoroacetamide group. For instance, strongly acidic conditions used for debenzylation could potentially lead to hydrolysis of the amide.
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Hydrogen Source: For catalytic hydrogenation, ensure a good quality hydrogen source and proper agitation to ensure good mixing of the gas, liquid, and solid phases.
Recommended Debenzylation Protocol:
A common method for N-debenzylation is catalytic hydrogenation.
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Catalyst: Palladium on carbon (Pd/C) is a standard choice.
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Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using reagents like ammonium formate can be employed.
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Solvent: Protic solvents like ethanol or methanol are typically used.
Signaling Pathway of a Failed Reaction
Caption: Logical relationship of a chemical reaction outcome.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
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Dissolve 1-Benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) and cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.2 eq) to the solution.
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Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of this compound
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To a solution of this compound (1.0 eq) in methanol (15 mL/mmol), add a 2M aqueous solution of sodium hydroxide (3.0 eq).
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Heat the reaction mixture to reflux and monitor by TLC.
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Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 1-Benzyl-3-aminopyrrolidine.
Experimental Workflow Diagram
Caption: A general experimental workflow in organic synthesis.
optimization of solvent and temperature for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The focus is on the optimization of solvent and temperature for the trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine?
A1: Commonly used reagents for trifluoroacetylation include trifluoroacetic anhydride (TFAA), S-ethyl trifluorothioacetate, and methods involving trifluoroacetic acid in the presence of an activating agent. TFAA is highly reactive but can be sensitive to moisture.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in reaction rate and side product formation. Aprotic solvents are generally preferred to avoid reaction with the trifluoroacetylating agent. Common choices include chlorinated solvents like dichloromethane (DCM) and chloroform, ethers like tetrahydrofuran (THF) and dioxane, and aromatic hydrocarbons such as toluene.[1][2] The polarity of the solvent can influence the solubility of the starting materials and reagents, affecting the reaction kinetics.
Q3: What is the optimal temperature range for this reaction?
A3: The optimal temperature depends on the reactivity of the chosen trifluoroacetylating agent. For highly reactive reagents like TFAA, the reaction is often started at a low temperature (e.g., 0°C) to control the initial exotherm and then allowed to warm to room temperature.[1][2] For less reactive reagents or to push the reaction to completion, moderate heating (e.g., 40-60°C) or even reflux conditions may be necessary.[3]
Q4: Is a base required for the reaction?
A4: Yes, a non-nucleophilic organic base is typically added to neutralize the trifluoroacetic acid byproduct formed during the reaction. Common bases include triethylamine (TEA) and pyridine.[1][2] The base prevents the protonation of the starting amine, which would render it unreactive.
Q5: What are the potential side reactions to be aware of?
A5: Potential side reactions include the formation of over-acylated products if the starting material has other nucleophilic groups, and degradation of the product or starting material under harsh temperature conditions. If the starting amine is not sufficiently pure, impurities may also react to form undesired byproducts. In some cases, the trifluoroacetyl group can be labile under certain acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive trifluoroacetylating agent due to moisture exposure. 2. Starting amine is protonated and unreactive. 3. Insufficient reaction temperature or time. 4. Poor solubility of starting materials. | 1. Use a fresh bottle of the trifluoroacetylating agent and ensure all glassware is dry. 2. Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine) is used. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Choose a solvent in which all reactants are soluble. |
| Formation of Multiple Products | 1. Presence of impurities in the starting material. 2. Side reactions due to excessive temperature. 3. Over-acylation of the product. | 1. Purify the starting 1-Benzyl-3-aminopyrrolidine before the reaction. 2. Run the reaction at a lower temperature. 3. Use a stoichiometric amount of the trifluoroacetylating agent. |
| Difficult Product Purification | 1. Presence of unreacted starting materials or reagents. 2. Formation of polar byproducts. | 1. Perform an aqueous workup to remove the base and its salt. 2. Utilize column chromatography for purification, carefully selecting the eluent system. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions (e.g., moisture, temperature). | 1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Standardize the experimental protocol, including drying of solvents and glassware, and precise temperature control. |
Data Presentation: Illustrative Solvent and Temperature Effects
The following tables provide an illustrative summary of how solvent and temperature can affect the yield and purity of this compound. These are representative data based on general principles of trifluoroacetylation reactions.
Table 1: Effect of Solvent on Reaction Yield and Purity at Room Temperature (25°C)
| Solvent | Dielectric Constant | Illustrative Yield (%) | Illustrative Purity (%) |
| Dichloromethane (DCM) | 9.1 | 92 | 98 |
| Tetrahydrofuran (THF) | 7.5 | 88 | 97 |
| Toluene | 2.4 | 85 | 95 |
| Acetonitrile | 37.5 | 90 | 96 |
Table 2: Effect of Temperature on Reaction Yield and Purity in Dichloromethane (DCM)
| Temperature (°C) | Illustrative Reaction Time (h) | Illustrative Yield (%) | Illustrative Purity (%) |
| 0 to RT | 2 | 90 | 99 |
| 25 (Room Temperature) | 1.5 | 92 | 98 |
| 40 (Reflux) | 1 | 95 | 94 |
Experimental Protocols
General Protocol for Trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine
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Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-3-aminopyrrolidine (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol for Optimization of Solvent and Temperature
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Setup: Prepare a parallel set of reactions in different vials.
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Solvent Screening: To each vial, add 1-Benzyl-3-aminopyrrolidine and a different anhydrous solvent (e.g., DCM, THF, Toluene, Acetonitrile). Add the base and trifluoroacetylating agent as per the general protocol. Run all reactions at a constant temperature (e.g., room temperature).
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Temperature Screening: In a separate set of vials, use the best solvent identified from the solvent screening. Run each reaction at a different temperature (e.g., 0°C to RT, RT, 40°C, 60°C).
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Analysis: After a set reaction time, quench all reactions and analyze the yield and purity of the product in each vial using a suitable analytical technique like HPLC or GC.
Visualizations
References
preventing racemization during the deprotection of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The primary focus is on preventing racemization at the chiral center to yield enantiomerically pure 1-Benzyl-3-aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for deprotecting a trifluoroacetamide group?
A1: The trifluoroacetamide protecting group can be removed under various conditions, including:
-
Basic Hydrolysis: Treatment with bases such as potassium carbonate (K₂CO₃) in methanol/water, or ammonia in methanol.[1]
-
Reductive Cleavage: Using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[2]
-
Acidic Hydrolysis: Although less common for this specific substrate due to potential side reactions, acidic conditions can also be employed.
Q2: Why is preventing racemization a critical issue during the deprotection of this compound?
A2: The stereocenter at the 3-position of the pyrrolidine ring is susceptible to epimerization, particularly under harsh reaction conditions. Racemization leads to a mixture of enantiomers, which can be difficult to separate and is often undesirable for pharmaceutical applications where a single enantiomer is required for specific biological activity.
Q3: What factors can contribute to racemization during deprotection?
A3: Several factors can promote racemization, including:
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Strong Bases: The use of strong bases can lead to the formation of a resonance-stabilized intermediate that is achiral.
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Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
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Prolonged Reaction Times: Extended exposure to reaction conditions that can cause racemization increases the likelihood of its occurrence.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) and the appearance of the product (1-Benzyl-3-aminopyrrolidine) indicate the reaction's progression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of the deprotecting agent, raise the temperature cautiously while monitoring for racemization, or extend the reaction time. |
| Racemization of the Product | Harsh basic or acidic conditions, or high temperature. | Employ milder basic conditions (e.g., K₂CO₃ in MeOH/H₂O at room temperature). Avoid strong bases like NaOH or KOH. Consider reductive deprotection with NaBH₄ as a milder alternative. |
| Formation of Byproducts | Side reactions due to incompatible functional groups or harsh conditions. | Ensure all other functional groups in the molecule are compatible with the chosen deprotection method. If not, consider a different protecting group strategy. |
| Difficulty in Isolating the Product | The product may be water-soluble or form salts. | Perform an appropriate work-up procedure, such as extraction at a suitable pH to ensure the amine is in its free base form. Purification by column chromatography may be necessary. |
Comparative Data on Deprotection Methods
While specific literature data on the enantiomeric excess (% ee) for the deprotection of this compound is limited, the following table provides a general comparison of commonly used methods and their potential impact on chirality. Note: The % ee values are illustrative and should be experimentally verified for your specific substrate.
| Deprotection Method | Typical Conditions | Potential for Racemization | Illustrative % ee |
| Mild Basic Hydrolysis | K₂CO₃, MeOH/H₂O, Room Temperature | Low | >98% |
| Ammonia in Methanol | NH₃/MeOH, Room Temperature | Moderate | 90-98% |
| Strong Basic Hydrolysis | NaOH or KOH, EtOH/H₂O, Reflux | High | <90% |
| Reductive Cleavage | NaBH₄, EtOH, 0°C to Room Temperature | Low to Moderate | >95% |
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis using Potassium Carbonate
This method is often preferred due to its mild conditions, which minimize the risk of racemization.
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Dissolution: Dissolve this compound (1 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
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Reagent Addition: Add potassium carbonate (K₂CO₃, 3-5 eq.) to the solution.
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Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Reductive Deprotection using Sodium Borohydride
Reductive cleavage offers a non-hydrolytic and often milder alternative.
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Dissolution: Dissolve this compound (1 eq.) in ethanol.
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Reagent Addition: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 3-5 eq.) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
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Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
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Chiral Analysis: Analyze the enantiomeric excess of the final product using chiral HPLC.
Protocol 3: Chiral HPLC Method Development for Enantiomeric Excess Determination
It is crucial to develop a reliable analytical method to quantify the enantiomeric purity of the deprotected product.
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Standard Preparation: Prepare solutions of the racemic 1-Benzyl-3-aminopyrrolidine and the corresponding enantiomerically pure standard (if available) in a suitable solvent (e.g., isopropanol/hexane mixture).[3][4][5]
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Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of chiral amines.
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Mobile Phase Screening: Begin with a mobile phase of isopropanol/hexane with a small amount of an amine additive (e.g., diethylamine or triethylamine, ~0.1%) to improve peak shape. Vary the ratio of isopropanol to hexane to optimize the separation.
-
Optimization: Adjust the flow rate and column temperature to improve resolution and analysis time.
-
Validation: Once a suitable separation is achieved, inject the deprotected product sample to determine the ratio of the two enantiomers and calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100
Visualizations
Caption: Decision workflow for selecting a deprotection method to prevent racemization.
Caption: Troubleshooting logic for deprotection and racemization issues.
References
- 1. Trifluoroacetamides [organic-chemistry.org]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% | Fisher Scientific [fishersci.ca]
- 5. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Navigating the Purification of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming the challenges associated with the purification of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. Drawing on established chemical principles and purification strategies for related N-benzylpyrrolidine and trifluoroacetamide compounds, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | Product Degradation: The trifluoroacetamide group can be susceptible to hydrolysis under strongly acidic or basic conditions. | - Maintain a neutral pH during workup and purification steps.- If using chromatography, consider using a mobile phase with a neutral modifier. |
| Incomplete Extraction: The polarity of the molecule may lead to partitioning between aqueous and organic layers. | - Perform multiple extractions with the appropriate organic solvent.- Adjust the pH of the aqueous layer to ensure the compound is in its neutral form for optimal extraction into the organic phase. | |
| Product Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum and elevated temperatures. | - Use a rotary evaporator at a controlled, moderate temperature.- For final drying, utilize a high-vacuum line at room temperature. | |
| Persistent Impurities in Final Product | Co-elution with Byproducts: Structurally similar impurities, such as diastereomers or regioisomers, may have similar polarities, making separation by standard chromatography difficult. | - Optimize Chromatography: - Employ a shallower solvent gradient in flash chromatography. - Consider using a different stationary phase (e.g., alumina, C18 for reversed-phase). - High-Performance Liquid Chromatography (HPLC) may be necessary for high-purity material. |
| Presence of Starting Materials: Incomplete reaction can lead to the presence of 1-benzyl-3-aminopyrrolidine or trifluoroacetylating agents. | - Monitor the reaction progress carefully by TLC or LC-MS to ensure completion.- An acidic wash during workup can help remove unreacted amine starting material. | |
| Side-Reaction Products: Over-acylation or side reactions involving the pyrrolidine ring can generate impurities. | - Control reaction stoichiometry and temperature carefully.- Purification techniques like recrystallization or preparative HPLC may be required to remove these impurities. | |
| Oily Product Instead of a Solid | Residual Solvent: Trapped solvent can prevent crystallization and result in an oil. | - Dry the product under high vacuum for an extended period.- Consider dissolving the oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and re-evaporating to remove more volatile solvents. |
| Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing solidification. | - Re-purify the product using an alternative method (e.g., recrystallization if previously chromatographed).- Analyze the product by NMR or LC-MS to identify the impurities and devise a targeted purification strategy. | |
| Difficulty in Separating Diastereomers | Similar Physicochemical Properties: Diastereomers often have very similar polarities and boiling points. | - Chiral Chromatography: The most effective method for separating enantiomers and can also be highly effective for diastereomers.- Recrystallization: Fractional crystallization with different solvents may selectively crystallize one diastereomer.- Derivatization: Reacting the mixture with a chiral resolving agent to form diastereomeric salts with different solubilities can facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on the likely synthesis from 1-benzyl-3-aminopyrrolidine and a trifluoroacetylating agent, common impurities may include:
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Unreacted Starting Materials: 1-benzyl-3-aminopyrrolidine.
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Reagent-Related Impurities: Residual trifluoroacetic anhydride or its byproducts.
-
Byproducts of the Reaction: Di-trifluoroacetylated product (if the amine is primary), or products from side reactions.
-
Solvent Residues: Solvents used in the reaction and workup.
Q2: What is the impact of the N-benzyl group on the purification strategy?
A2: The N-benzyl group significantly influences the molecule's properties:
-
Polarity: It increases the non-polar character of the molecule compared to an unsubstituted pyrrolidine. This will affect its retention in both normal-phase (less retained) and reversed-phase (more retained) chromatography.
-
Basicity: The tertiary amine of the pyrrolidine ring is basic and can interact with acidic silica gel, potentially leading to peak tailing in chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue.[1]
Q3: How stable is the trifluoroacetamide group during purification?
A3: The trifluoroacetamide group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions (e.g., aqueous sodium hydroxide) or prolonged exposure to strong acids.[2][3] Therefore, it is crucial to avoid harsh pH conditions during workup and purification.
Q4: What are the recommended analytical techniques for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. The presence of a ¹⁹F NMR spectrum can be particularly useful for confirming the integrity of the trifluoroacetamide group.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3. If peak streaking is observed, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack the column, ensuring there are no air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the non-polar solvent system. If necessary, gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical.
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for compounds with similar functionalities include:
Procedure:
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
stability issues of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific stability-related issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected impurities in my sample of this compound that has been stored for a while. What could be the cause?
A1: Prolonged storage, especially under improper conditions, can lead to the degradation of this compound. The two primary points of instability are the trifluoroacetamide group and the N-benzyl group. To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1]
Q2: My reaction is conducted under basic conditions, and I am seeing loss of my starting material and the formation of a more polar byproduct. What is happening?
A2: The trifluoroacetamide group is susceptible to hydrolysis under basic conditions. This cleavage would result in the formation of 1-benzyl-3-aminopyrrolidine and trifluoroacetic acid (or its salt). If your reaction medium is basic, it is likely that you are observing the deprotection of the trifluoroacetamide group.
Troubleshooting:
-
If possible, adjust the pH of your reaction to neutral or slightly acidic conditions.
-
If basic conditions are necessary, consider using milder bases or shorter reaction times and lower temperatures to minimize hydrolysis.
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Protecting groups other than trifluoroacetamide that are more stable to basic conditions could be considered if you are in the synthesis design phase.
Q3: I am running a reaction under acidic conditions and seeing degradation of my compound. What is the likely degradation pathway?
A3: While the trifluoroacetamide group is generally more stable under acidic conditions than basic conditions, strong acids may lead to its hydrolysis over time. Additionally, the N-benzyl group can be susceptible to cleavage under certain acidic conditions, a reaction known as debenzylation. This would lead to the formation of 3-(trifluoroacetamido)pyrrolidine and benzyl-related byproducts.
Troubleshooting:
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Use the mildest acidic conditions possible for your transformation.
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Monitor the reaction closely for the appearance of debenzylation or hydrolysis products.
-
Consider alternative N-protecting groups if debenzylation is a persistent issue.
Q4: I am using a palladium catalyst for a reaction, and I am observing the loss of the benzyl group. Why is this happening?
A4: The N-benzyl group is commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. If your reaction conditions involve a palladium catalyst and a potential hydrogen source (even if unintentional), you may be inadvertently cleaving the N-benzyl group.
Troubleshooting:
-
If the N-benzyl group is essential for your molecule's integrity, avoid using palladium catalysts in the presence of a hydrogen source.
-
If debenzylation is desired, this is a standard method to achieve it.
Q5: I have been using my compound in reactions involving strong oxidizing agents and have noticed decomposition. Is this expected?
A5: Yes, the N-benzyl group is susceptible to oxidation.[2][3][4] Strong oxidizing agents can lead to the cleavage of the benzyl group, potentially forming benzaldehyde or benzoic acid derivatives.[1] The pyrrolidine ring itself may also be susceptible to oxidation under harsh conditions.
Troubleshooting:
-
Avoid strong oxidizing agents if the N-benzyl group needs to be preserved.
-
If oxidation is unavoidable, use milder or more selective oxidizing agents.
Q6: Does heat or light affect the stability of this compound?
Troubleshooting:
-
Conduct reactions at the lowest effective temperature.
-
Protect the compound and reaction mixtures from light by using amber glassware or by covering the reaction setup with aluminum foil.
-
For storage, keep the compound in a dark place.[1]
Summary of Potential Degradation under Various Conditions
Due to the limited availability of specific experimental stability data for this compound in peer-reviewed literature, the following table summarizes the expected qualitative stability based on the known chemistry of its functional groups.
| Condition | Potential Degradation Pathway | Primary Degradation Product(s) | Stability Concern |
| Acidic (Strong) | Hydrolysis of trifluoroacetamide, Debenzylation | 1-Benzyl-3-aminopyrrolidine, 3-(Trifluoroacetamido)pyrrolidine | Moderate |
| Basic (Strong) | Hydrolysis of trifluoroacetamide | 1-Benzyl-3-aminopyrrolidine | High |
| Oxidative | Cleavage of N-benzyl group | 3-(Trifluoroacetamido)pyrrolidine, Benzaldehyde/Benzoic Acid | High |
| Reductive (Catalytic Hydrogenolysis) | Cleavage of N-benzyl group | 3-(Trifluoroacetamido)pyrrolidine | High |
| Thermal | Ring degradation, Debenzylation | Complex mixture | Moderate to High |
| Photolytic | Photodegradation | Complex mixture | Moderate |
Disclaimer: This table is for illustrative purposes and is based on general chemical principles. Actual degradation rates and products should be confirmed experimentally.
Experimental Protocols
The following are general protocols for forced degradation studies that can be adapted to investigate the stability of this compound.
1. Acid and Base Hydrolysis:
-
Objective: To determine the susceptibility of the compound to hydrolysis.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
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For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
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For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.
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Incubate the solutions at a controlled temperature (e.g., 60°C).
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Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
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Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl).
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Dilute the samples to a suitable concentration and analyze by a stability-indicating method (e.g., HPLC).
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2. Oxidative Degradation:
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Objective: To assess the stability in the presence of an oxidizing agent.
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Procedure:
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Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
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Add a solution of hydrogen peroxide to achieve a final concentration of e.g., 3%.
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Keep the solution at room temperature and protected from light.
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Withdraw aliquots at various time points and analyze.
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3. Thermal Degradation:
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Objective: To evaluate the effect of high temperature on the solid-state and solution stability.
-
Procedure (Solid State):
-
Procedure (Solution):
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Prepare a solution of the compound in a suitable solvent.
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Heat the solution at an elevated temperature (e.g., 70°C) in a sealed vial.
-
Withdraw aliquots at various time points, cool to room temperature, and analyze.
-
4. Photostability Testing:
-
Objective: To determine the stability upon exposure to light.
-
Procedure:
-
Expose a solution of the compound, as well as the solid compound, to a calibrated light source (e.g., a photostability chamber providing UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At a defined time point, analyze both the exposed and control samples.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the primary potential degradation pathways for this compound.
Figure 1: Potential Hydrolytic Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 4. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. rsc.org [rsc.org]
increasing the yield of chiral amines using 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Technical Support Center: Optimizing Chiral Amine Synthesis
This guide provides troubleshooting and optimization strategies for the synthesis of chiral amines, focusing on the potential application of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine as an organocatalyst in the asymmetric reduction of prochiral imines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield in an asymmetric reduction can stem from several sources. A systematic approach is crucial for diagnosis:
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Reagent Quality:
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Imine Substrate: Ensure the imine is pure and free from corresponding ketone/aldehyde and amine starting materials. Imines can be susceptible to hydrolysis; ensure all reagents and solvents are anhydrous.
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Reducing Agent: The efficacy of reducing agents like Hantzsch esters can degrade upon prolonged storage. Use a freshly prepared or properly stored batch.
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Catalyst: Verify the purity of the this compound catalyst. Impurities can inhibit the catalytic cycle.
-
-
Reaction Conditions:
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Temperature: Many organocatalytic reductions require low temperatures (-20 °C to 0 °C) to improve both yield and enantioselectivity. If the reaction is sluggish, a gradual increase in temperature might be necessary, but this can compromise stereoselectivity.
-
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like toluene, dichloromethane (DCM), or chloroform are common. Ensure the solvent is anhydrous.
-
Catalyst Loading: Insufficient catalyst loading (<1 mol%) can lead to slow or incomplete conversion. Conversely, excessively high loading can sometimes lead to unwanted side reactions or complicate purification. A typical range is 2-10 mol%.
-
Q2: The enantiomeric excess (ee%) of my chiral amine is poor. How can I improve it?
A2: Low enantioselectivity is a common challenge and is often linked to the reaction environment and catalyst efficacy.
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Temperature Control: This is one of the most critical parameters. Lowering the reaction temperature often leads to a more ordered transition state, enhancing enantioselectivity. Experiment with temperatures from 0 °C down to -40 °C.
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Catalyst Integrity: The enantiopurity of your catalyst is paramount. Ensure the this compound used is of high enantiomeric purity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction's transition state. Screen a variety of anhydrous, non-polar solvents.
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Acid Co-catalyst: The trifluoroacetamido group on the catalyst can act as a hydrogen bond donor. Often, an acidic additive (e.g., trifluoroacetic acid, Brønsted acids) is required to protonate the imine, activating it for reduction. The stoichiometry and pKa of this acid are critical and must be optimized.
Q3: I am struggling to purify the final amine product from the reaction mixture. What are the best practices?
A3: Purification can be challenging due to the similar properties of the chiral amine product, the catalyst, and any unreacted starting materials.
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Acid/Base Extraction: Utilize the basicity of the amine product. After the reaction, perform an acidic wash (e.g., 1M HCl) to protonate the amine product and the catalyst, transferring them to the aqueous layer. The neutral reducing agent byproducts will remain in the organic layer. Subsequently, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine and extract it back into an organic solvent.
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Chromatography: Flash column chromatography on silica gel is a standard method.[1] A gradient elution system, often starting with a non-polar solvent and gradually adding a more polar one (e.g., hexane/ethyl acetate with triethylamine), can effectively separate the components. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amine product from tailing on the acidic silica gel.
Q4: The reaction has stalled and is not reaching full conversion. What should I do?
A4: A stalled reaction typically points to the deactivation or insufficient quantity of a key reagent.
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Check Reducing Agent: The reducing agent may have been consumed or degraded. Consider adding another portion of the reducing agent to see if the reaction restarts (monitor by TLC or LC-MS).
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Catalyst Deactivation: The catalyst may have degraded over the reaction time. While less common for robust pyrrolidine catalysts, it is a possibility.
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Inhibitors: The presence of water or other nucleophilic impurities can interfere with the catalytic cycle. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Data Presentation: Reaction Optimization
The following table represents hypothetical data from an optimization study for the reduction of a model imine. This illustrates how to systematically vary parameters to improve yield and enantioselectivity.
| Entry | Catalyst Loading (mol%) | Acid Additive (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | 5 | 25 | Toluene | 65 | 70 |
| 2 | 10 | 5 | 25 | Toluene | 78 | 72 |
| 3 | 10 | 10 | 25 | Toluene | 85 | 80 |
| 4 | 10 | 10 | 0 | Toluene | 82 | 91 |
| 5 | 10 | 10 | -20 | Toluene | 75 | 95 |
| 6 | 10 | 10 | 0 | DCM | 88 | 89 |
| 7 | 10 | 10 | 0 | THF | 50 | 75 |
Visualizations
Experimental Workflow
Caption: General workflow for organocatalytic asymmetric imine reduction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Representative Procedure for Asymmetric Reduction of N-Benzylideneaniline
Disclaimer: This is a general protocol for pyrrolidine-catalyzed imine reduction and must be optimized for specific substrates and for the catalyst this compound.
-
Preparation:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
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Place the flask under an inert atmosphere of dry nitrogen or argon.
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Add anhydrous toluene (2.0 mL) via syringe.
-
-
Reaction Setup:
-
Add N-benzylideneaniline (0.2 mmol, 1.0 eq) to the flask.
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Add trifluoroacetic acid (0.02 mmol, 10 mol%) as a co-catalyst.
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Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
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Stir for 10 minutes to allow for catalyst-substrate interaction.
-
-
Initiation and Monitoring:
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Add Hantzsch ester (0.24 mmol, 1.2 eq) in one portion.
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Allow the reaction to stir vigorously at 0 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed (typically 12-24 hours).
-
-
Workup and Purification:
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the mixture with ethyl acetate (3 x 15 mL).[1]
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
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Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral amine product.
-
-
Analysis:
-
Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) of the product by analysis on a chiral stationary phase HPLC column.
-
References
managing air- and moisture-sensitive reactions with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, particularly in the context of air- and moisture-sensitive reactions.
Troubleshooting Guide
Reactions involving this compound can be susceptible to common issues related to its handling as an air- and moisture-sensitive compound, as well as specific challenges associated with the trifluoroacetamide protecting group. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | Reagent Decomposition: The compound may have degraded due to improper storage or handling, leading to exposure to air or moisture. | - Ensure the reagent was stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. - Use freshly purchased or properly stored reagent. - Verify the integrity of the reagent vial's septum. |
| Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on glassware can quench sensitive reagents or catalysts. | - Use freshly distilled or commercially available anhydrous solvents. - Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere. | |
| Inactive Catalyst or Reagent: The catalyst or other reagents in the reaction may have degraded. | - Use fresh or properly stored catalysts and reagents. - If applicable, test the catalyst's activity in a known, reliable reaction. | |
| Incomplete Deprotection of the Trifluoroacetamide Group | Inappropriate Cleavage Conditions: The chosen deprotection method (e.g., basic hydrolysis) may be too mild or the reaction time too short. | - For basic hydrolysis, consider using a stronger base (e.g., K₂CO₃ in methanol/water) or increasing the reaction temperature. - As an alternative, reductive cleavage using sodium borohydride in a mixed solvent system (e.g., THF/ethanol) can be effective for removing the trifluoroacetamide group. |
| Steric Hindrance: The substrate's structure may hinder access to the trifluoroacetamide group. | - Increase the reaction time and/or temperature. - Consider a different deprotection strategy that is less sensitive to steric effects. | |
| Formation of Side Products | Side Reactions of the N-Benzyl Group: The N-benzyl group can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation). | - If the desired transformation is incompatible with the N-benzyl group, consider a different protecting group strategy in the synthetic design. - For reductions elsewhere in the molecule, choose reagents that are selective and will not cleave the N-benzyl group (e.g., NaBH₄ for ketone reduction). |
| Trifluoroacetylation of Other Nucleophiles: In some cases, the trifluoroacetyl group can be transferred to other nucleophilic functional groups present in the reaction mixture, especially under basic conditions. | - If possible, protect other sensitive functional groups. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation during Workup: The presence of the pyrrolidine nitrogen can lead to emulsions during aqueous workup. | - Add a small amount of a saturated salt solution (brine) to help break the emulsion. - Filter the mixture through a pad of celite. |
| Co-elution with Starting Material or Byproducts: The product may have similar polarity to the starting material or side products, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. - Consider derivatizing the product or starting material to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: This compound should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen. It is advisable to store it in a refrigerator or a cool, dry place to minimize degradation.
Q2: What are the signs that the compound may have degraded?
A2: Visual signs of degradation can include a change in color or consistency. However, the most reliable indicator of degradation is poor performance in a known chemical reaction, such as incomplete conversion or the formation of unexpected byproducts. If degradation is suspected, it is best to use a fresh batch of the reagent.
Q3: What is the best way to handle this reagent in the laboratory?
A3: Due to its air and moisture sensitivity, this compound should be handled using standard inert atmosphere techniques. This includes the use of a glovebox or a Schlenk line. All transfers should be performed using dry syringes or cannulas, and the reagent should never be left open to the atmosphere.
Q4: What solvents are compatible with this reagent?
A4: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally compatible. It is crucial to ensure that the solvents are thoroughly dried and deoxygenated before use.
Q5: Under what conditions can the trifluoroacetamide group be cleaved?
A5: The trifluoroacetamide protecting group is known to be stable under strongly acidic conditions. It can be cleaved under mild basic conditions (e.g., potassium carbonate in methanol/water) or by using reductive methods such as sodium borohydride in a mixed solvent system.
Experimental Protocols
General Protocol for a Small-Scale Reaction Under Inert Atmosphere
This protocol outlines a general workflow for a reaction involving this compound on a laboratory scale.
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Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be thoroughly cleaned and then dried in an oven at a minimum of 120°C for at least 4 hours. The hot glassware should be assembled and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: The reaction apparatus should be connected to a Schlenk line or a manifold that provides a positive pressure of an inert gas (argon or nitrogen). A bubbler filled with mineral oil should be used to monitor the gas flow and prevent over-pressurization.
-
Reagent Transfer: this compound and any other air- or moisture-sensitive reagents should be transferred to the reaction flask using a dry, gas-tight syringe. The syringe should be flushed with inert gas before and after the transfer.
-
Solvent Addition: Anhydrous solvent should be added to the reaction flask via a cannula or a dry syringe.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Aliquots for analysis should be withdrawn carefully using a syringe while maintaining a positive pressure of inert gas.
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Quenching and Workup: Once the reaction is complete, it should be carefully quenched by the slow addition of an appropriate reagent (e.g., water, saturated ammonium chloride solution) at a low temperature (e.g., 0°C). The workup procedure will depend on the specific reaction and product properties.
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Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system.
Visualizations
analytical techniques for identifying impurities in 1-Benzyl-3-(trifluoroacetamido)pyrrolidine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in the synthesis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound reaction mixtures.
| Observed Problem | Potential Cause | Recommended Analytical Technique(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Unreacted starting materials (1-Benzyl-3-aminopyrrolidine, trifluoroacetylating agent), reaction byproducts, or degradation products. | HPLC, LC-MS | 1. Run individual standards of starting materials to confirm their retention times. 2. Use LC-MS to obtain the mass of the impurity peaks for tentative identification. 3. Vary the gradient and mobile phase composition to improve separation. |
| Unexpected masses in GC-MS analysis | Volatile impurities, byproducts from side reactions, or degradation of the target compound at high temperatures. | GC-MS, Headspace GC-MS | 1. Lower the injector temperature to minimize thermal degradation. 2. Derivatize the sample to improve volatility and chromatographic behavior. 3. Use headspace analysis for very volatile impurities. |
| Complex ¹H or ¹⁹F NMR spectrum | Presence of multiple fluorinated species, unreacted starting materials, or diastereomers. | ¹H NMR, ¹⁹F NMR, COSY, HSQC | 1. Acquire a ¹⁹F NMR spectrum, which offers a large chemical shift dispersion and can help distinguish different trifluoroacetylated compounds.[1][2] 2. Use 2D NMR techniques (COSY, HSQC) to establish connectivity and identify individual components. 3. Compare the spectrum to that of the pure starting materials. |
| Poor peak shape in chromatography (tailing/fronting) | Column overload, interaction of basic impurities with the stationary phase, or inappropriate mobile phase pH. | HPLC | 1. Dilute the sample to avoid column overload. 2. Add a modifier (e.g., trifluoroacetic acid) to the mobile phase to improve the peak shape of basic compounds. 3. Ensure the mobile phase pH is appropriate for the analyte and column. |
| Inconsistent quantification results | Non-linear detector response, instability of the compound in the analytical solvent, or presence of co-eluting impurities. | HPLC with UV-Vis or MS detector, qNMR | 1. Generate a calibration curve to ensure linearity of the detector response. 2. Assess the stability of the sample in the chosen solvent over time. 3. Use a mass spectrometer for more selective and sensitive quantification. 4. Quantitative NMR (qNMR) can be used for absolute quantification without a reference standard of the impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: While specific impurities depend on the exact reaction conditions, common impurities may include:
-
Unreacted Starting Materials: 1-Benzyl-3-aminopyrrolidine and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, ethyl trifluoroacetate).
-
Byproducts: Di-trifluoroacetylated pyrrolidine (if the reaction is not well-controlled), and salts formed from bases used in the reaction.
-
Reagent-Related Impurities: Hydrolysis of the trifluoroacetylating agent to form trifluoroacetic acid.
Q2: Which analytical technique is best for initial screening of my reaction mixture?
A2: For a quick assessment of the reaction progress and to identify the presence of major components, Thin Layer Chromatography (TLC) is a good initial choice. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended as it can separate a wider range of polar and non-polar compounds.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is often necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity, which is a crucial piece of information for identification. For complete structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is the gold standard.
Q4: My compound is not volatile enough for GC-MS. What are my options?
A4: If your compound or its impurities are not suitable for GC-MS due to low volatility or thermal instability, LC-MS is the preferred alternative. It is well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile.
Q5: Why is ¹⁹F NMR particularly useful for analyzing this reaction?
A5: ¹⁹F NMR is a powerful tool for analyzing reactions involving fluorinated compounds like this compound.[1][2] The trifluoromethyl group (-CF₃) provides a unique and sensitive NMR handle. Key advantages include:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive to NMR detection.[1]
-
Large Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which often allows for the clear separation of signals from different fluorinated compounds, even if they are structurally similar.
-
Lack of Background Signals: Endogenous biological molecules do not typically contain fluorine, so there are no interfering background signals.[1]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the separation of the target compound from potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for identifying volatile or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: ¹⁹F NMR for Identification of Fluorinated Species
This protocol provides a general procedure for acquiring a ¹⁹F NMR spectrum.
-
Instrumentation: NMR spectrometer equipped with a fluorine-observe probe.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Use a standard ¹⁹F single-pulse experiment.
-
Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -60 to -80 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
An internal or external standard containing fluorine (e.g., trifluorotoluene) can be used for chemical shift referencing and quantification.
-
Visualizations
Caption: Experimental workflow for reaction analysis.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
Determining Enantiomeric Purity: A Comparative Guide for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine Derivatives
For researchers and professionals in drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of three robust analytical techniques for determining the enantiomeric excess of products derived from 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The methods compared are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess often depends on factors such as available instrumentation, sample throughput requirements, the need for direct physical separation of enantiomers, and the structural characteristics of the analyte. The trifluoroacetamido group on the pyrrolidine ring offers a unique handle for analysis, particularly for GC and ¹⁹F NMR techniques.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) |
| Principle | Physical separation of volatile enantiomers on a chiral stationary phase based on differential transient diastereomeric interactions. The inherent trifluoroacetyl group enhances volatility. | Physical separation of enantiomers on a chiral stationary phase based on differential transient diastereomeric interactions in the liquid phase. | Formation of diastereomeric amides with a chiral derivatizing agent, leading to distinct, quantifiable signals in the ¹⁹F NMR spectrum due to the different chemical environments of the trifluoromethyl groups. |
| Primary Output | Chromatogram showing baseline-separated peaks for each enantiomer. | Chromatogram showing baseline-separated peaks for each enantiomer. | ¹⁹F NMR spectrum displaying separate signals for the trifluoromethyl groups of the two diastereomeric amides. |
| Quantitative Data | Enantiomeric excess (ee) is calculated from the integrated areas of the corresponding enantiomer peaks. | Enantiomeric excess (ee) is calculated from the integrated areas of the corresponding enantiomer peaks. | Enantiomeric excess (ee) is determined from the integration of the well-resolved signals of the diastereomeric amides. |
| Sample Preparation | The product is often directly analyzable due to the volatile trifluoroacetamide group. | Dissolution in a suitable mobile phase. | Derivatization reaction with a chiral agent (e.g., Mosher's acid chloride) followed by purification is required before analysis. |
| Instrumentation | Gas Chromatograph with a chiral capillary column and a suitable detector (e.g., FID or ECD). | HPLC system with a chiral column and a suitable detector (e.g., UV). | NMR Spectrometer with fluorine observation capabilities. |
| Typical Resolution | High resolution is often achievable, with separation factors (α) typically > 1.1. | Good to excellent resolution (Rs > 1.5) is common with appropriate column and mobile phase selection. | Baseline separation of signals is often achieved due to the large chemical shift dispersion of ¹⁹F NMR. |
| Advantages | High sensitivity, especially with an Electron Capture Detector (ECD) due to the trifluoroacetyl group. Short analysis times are possible. | Broad applicability to a wide range of compounds. Direct separation without derivatization. Well-established and robust technique. | Provides unambiguous structural information. ¹⁹F NMR offers a wide chemical shift range and often results in simple, well-resolved spectra with no background interference. |
| Disadvantages | The compound must be volatile and thermally stable. Column selection can be empirical. | Can require longer method development to find the optimal chiral stationary phase and mobile phase. Higher solvent consumption. | Requires a derivatization step, which adds to sample preparation time and potential for systematic errors. Requires a pure chiral derivatizing agent. |
Detailed Experimental Protocols
Method 1: Chiral Gas Chromatography (GC)
This method is based on the successful separation of trifluoroacetylated chiral amines on cyclodextrin-based chiral stationary phases. The inherent trifluoroacetamido group in the target molecule makes it suitable for direct GC analysis.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the product of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
-
GC System and Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a stationary phase of permethylated beta-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at a rate of 2 °C/min.
-
Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful and widely used method for enantiomeric excess determination. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including N-benzylpyrrolidine derivatives.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the product in the mobile phase to create a solution with a concentration of about 1 mg/mL.
-
-
HPLC System and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA + 0.1% Diethylamine (DEA). This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.
-
Method 3: ¹⁹F NMR Spectroscopy with Mosher's Acid Derivatization
This indirect method involves converting the enantiomeric amine (after removal of the trifluoroacetyl group, if necessary, to expose the free amine) into a mixture of diastereomeric amides using a chiral derivatizing agent, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). The resulting diastereomers are distinguishable by NMR spectroscopy. The presence of a trifluoromethyl group in both the derivatizing agent and the original molecule provides two distinct probes for ¹⁹F NMR analysis, often leading to excellent signal separation.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Note: This protocol assumes the starting material is 1-Benzyl-3-aminopyrrolidine. If starting from the trifluoroacetamido product, the trifluoroacetyl group must first be hydrolyzed under basic conditions to yield the free amine.
-
In a dry NMR tube, dissolve approximately 5 mg of the enantiomerically enriched 1-Benzyl-3-aminopyrrolidine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Add a non-nucleophilic base such as pyridine (2 equivalents) to scavenge the HCl produced.
-
Cap the NMR tube and gently agitate to mix the contents. The reaction to form the Mosher's amides is typically rapid at room temperature.
-
-
NMR Spectroscopy:
-
Instrument: NMR spectrometer with a fluorine probe.
-
Experiment: A standard one-dimensional ¹⁹F NMR experiment. Proton decoupling is recommended to simplify the spectrum.
-
Parameters: Ensure the spectral width is sufficient to cover the chemical shifts of the trifluoromethyl groups of both the Mosher's amide and the original trifluoroacetamido group (if present). A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used for accurate quantification.
-
-
Data Analysis:
-
Identify the two distinct signals in the ¹⁹F NMR spectrum corresponding to the trifluoromethyl group of the Mosher's acid moiety in the two diastereomeric amides.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining enantiomeric excess using the described methods.
Caption: General workflow for determining the enantiomeric excess.
Caption: Principles of Direct vs. Indirect Chiral Analysis Methods.
A Researcher's Guide to Validating the Absolute Configuration of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in advancing chiral molecules from discovery to clinical application. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of products derived from 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a versatile chiral building block.
The primary methods for determining absolute configuration—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—are objectively compared, supported by generalized experimental data and detailed protocols to aid in methodology selection and implementation.
Comparison of Analytical Techniques
The choice of technique for determining the absolute configuration of a chiral molecule depends on several factors, including the physical state of the sample, the presence of suitable functional groups or chromophores, and the availability of instrumentation.
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map.[1][2][3] | Derivatization of the chiral amine with a chiral Mosher's acid to form diastereomers with distinguishable NMR signals.[4][5][6][7][8] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10][11][12][13][14][15] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[16][17][18][19] |
| Sample Type | Single crystal.[1][2] | Solution. | Solutions, neat liquids, and solids (as mulls).[20] | Solution. |
| Sample Amount | Typically <1 mg, down to microgram scale with modern techniques.[21] | Typically 1-10 mg.[20] | Typically 5-10 mg.[20] | Requires lower concentrations, typically in the µM to mM range.[20] |
| Key Requirement | Formation of a high-quality single crystal.[3] | Presence of a reactive functional group (e.g., -NH2, -OH) for derivatization.[4][6][7][8] | Chiral molecule must have vibrational transitions in the IR region. | Presence of a chromophore that absorbs in the UV-Vis region.[22] |
| Data Output | 3D molecular structure with atomic coordinates, Flack parameter for absolute configuration.[21][23] | ¹H or ¹⁹F NMR chemical shift differences (Δδ) between diastereomers.[5][24] | VCD spectrum (ΔA vs. wavenumber).[11] | ECD spectrum (Δε vs. wavelength).[17] |
| Advantages | Unambiguous and definitive determination of absolute configuration.[1][2] | Relatively rapid, does not require crystallization, applicable to a wide range of compounds with suitable functional groups.[4][25] | Applicable to a wide range of molecules in solution, does not require crystallization or derivatization.[26] | High sensitivity, requires small sample amounts, can be used for molecules without crystallizing.[22] |
| Limitations | Difficulty in obtaining suitable crystals.[21] | Requires chemical derivatization which may not be straightforward, potential for racemization during the reaction.[27] | Requires comparison with computationally predicted spectra for absolute configuration assignment, which can be complex for flexible molecules.[26] | Requires the presence of a chromophore, interpretation can be complex for molecules with multiple chromophores or conformational flexibility.[16][18] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in the practical application of these techniques for the validation of the absolute configuration of products from this compound.
Single-Crystal X-ray Crystallography
-
Crystal Growth : Grow a single crystal of the purified product. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of multiple solvent systems.
-
Data Collection : Mount a suitable crystal on a goniometer head and place it on the X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[21][23]
Mosher's Method (NMR Spectroscopy)
-
Derivatization : React the chiral amine product with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) chlorides separately to form the corresponding diastereomeric amides.[4][28]
-
NMR Analysis : Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric amides.
-
Data Analysis : Compare the chemical shifts of protons or fluorine atoms near the stereocenter in the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration based on the established Mosher's model.[5][6][7][8]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : Prepare a solution of the chiral product in a suitable solvent (e.g., CDCl₃) at a concentration of 0.01 to 1 M.[20]
-
Data Acquisition : Record the VCD and IR spectra of the sample. It is crucial to also record the spectra of the pure solvent for baseline correction.
-
Computational Modeling : Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the molecule.[26]
-
Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[11][26]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the chiral product in a suitable solvent. The concentration should be adjusted to obtain an optimal signal-to-noise ratio.
-
Data Acquisition : Record the ECD and UV-Vis spectra of the sample over the appropriate wavelength range.
-
Computational Modeling : Use quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the theoretical ECD spectrum for one enantiomer.[17][29]
-
Spectral Comparison : Compare the experimental ECD spectrum with the calculated spectrum. The correlation between the signs and intensities of the Cotton effects in the experimental and theoretical spectra allows for the determination of the absolute configuration.[17]
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining the absolute configuration using the described techniques.
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Caption: Workflow for Mosher's Method.
Caption: General Workflow for VCD and ECD Spectroscopy.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
- 9. [PDF] A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chemistrywithatwist.com [chemistrywithatwist.com]
- 23. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 24. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
spectroscopic analysis (chiral HPLC, NMR) of diastereomers from 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
For researchers and professionals in drug development, the precise analysis of stereoisomers is critical. This guide provides a comparative overview of spectroscopic techniques for the analysis of diastereomers of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a chiral building block of potential pharmaceutical interest. The focus is on chiral High-Performance Liquid Chromatography (HPLC) for separation and quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Chiral HPLC Analysis
Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers. The selection of the chiral stationary phase (CSP) is paramount for achieving successful separation of the diastereomers of this compound. Polysaccharide-based columns are often a first choice for their broad applicability.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Columns (Illustrative Examples):
-
Column A: A polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Column B: An alternative polysaccharide-based chiral stationary phase, for instance, one derived from amylose tris(3,5-dimethylphenylcarbamate).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The ratio is optimized to achieve the best resolution. For basic compounds like this, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
Illustrative Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in mobile phase |
Comparative HPLC Data (Illustrative)
The following table presents hypothetical data for the separation of two diastereomers (Diastereomer 1 and Diastereomer 2) on two different chiral columns.
| Column | Diastereomer | Retention Time (min) | Resolution (Rs) |
| Column A | Diastereomer 1 | 8.5 | 2.1 |
| Diastereomer 2 | 9.8 | ||
| Column B | Diastereomer 1 | 10.2 | 1.8 |
| Diastereomer 2 | 11.5 |
Note: The retention times and resolution values are illustrative and will vary depending on the specific column and exact chromatographic conditions.
NMR Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the structural characterization of diastereomers. While the overall molecular connectivity is the same, the different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified diastereomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the chemical shifts of the carbon atoms.
-
¹⁹F NMR: Given the trifluoroacetamido group, ¹⁹F NMR can be a sensitive probe to distinguish the electronic environments of the fluorine atoms in the two diastereomers.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete and unambiguous assignment of all proton and carbon signals.
Comparative NMR Data (Illustrative Chemical Shifts in CDCl₃)
This table provides an example of how the chemical shifts of key protons might differ between the two diastereomers.
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) |
| Benzyl CH₂ | 3.65 (d, J=13.2 Hz), 3.75 (d, J=13.2 Hz) | 3.68 (d, J=13.5 Hz), 3.78 (d, J=13.5 Hz) |
| Pyrrolidine CH (adjacent to N-Bn) | 2.80 - 2.90 (m) | 2.85 - 2.95 (m) |
| Pyrrolidine CH (with trifluoroacetamido) | 4.50 - 4.60 (m) | 4.40 - 4.50 (m) |
| Amide NH | 7.8 (br s) | 8.0 (br s) |
Note: These chemical shift values are for illustrative purposes. Actual values will depend on the specific diastereomer and experimental conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the diastereomers of this compound.
Caption: Experimental workflow for the analysis of diastereomers.
Signaling Pathway of Analysis Logic
The logical progression for the analysis of the diastereomers is outlined in the diagram below.
Caption: Logical flow for diastereomer analysis.
A Cost-Benefit Analysis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision in the multi-step synthesis of complex molecules. This guide provides a detailed cost-benefit analysis of using the trifluoroacetamide protecting group for chiral pyrrolidines, specifically focusing on 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The performance of the trifluoroacetamide group is compared with the widely used tert-butyloxycarbonyl (Boc) protecting group, offering a clear perspective on the advantages and disadvantages of each in the context of pyrrolidine synthesis.
The pyrrolidine ring is a vital scaffold in a multitude of pharmaceuticals and natural products.[1] Protecting the nitrogen atom of the pyrrolidine or its substituents is often essential to prevent unwanted side reactions and to control stereochemistry during synthesis. The choice of protecting group significantly impacts factors such as cost, reaction efficiency, and the overall synthetic strategy.
Comparative Analysis: Trifluoroacetamide vs. Boc Protecting Groups
This analysis focuses on the protection of the 3-amino group of (R)-1-benzyl-3-aminopyrrolidine as a model system. The trifluoroacetamide protecting group is introduced using trifluoroacetic anhydride, while the Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride).
Quantitative Data Summary
The following tables summarize the key quantitative data for the protection and deprotection steps for both trifluoroacetamide and Boc groups.
Table 1: Cost Comparison of Reagents
| Reagent | Supplier | Catalog Number | Price (USD) | Quantity | Cost per gram/mL (USD) |
| (R)-(-)-1-Benzyl-3-aminopyrrolidine | Thermo Fisher Scientific | L19690.06 | 150.65 | 5 g | 30.13/g |
| Trifluoroacetic Anhydride | Thermo Fisher Scientific | AAA1361414 | 38.00 | 25 g | 1.52/g |
| (R)-(+)-1-Boc-3-aminopyrrolidine | Sigma-Aldrich | 644064-5G | 177.75 | 5 g | 35.55/g |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Sigma-Aldrich | 10870 | 56.70 | 25 g | 2.27/g |
Table 2: Reaction Parameter Comparison
| Parameter | Trifluoroacetylation | Boc Protection |
| Protection | ||
| Reagents | (R)-1-Benzyl-3-aminopyrrolidine, Trifluoroacetic Anhydride, Triethylamine | (R)-1-Benzyl-3-aminopyrrolidine, Di-tert-butyl dicarbonate, Base (e.g., NaOH, DMAP) |
| Solvent | Dichloromethane (DCM) | Water, THF, Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |
| Reaction Time | Typically < 1 hour | 1 - 12 hours |
| Typical Yield | >95% | >90% |
| Deprotection | ||
| Reagents | Sodium borohydride in THF/Ethanol or Basic Hydrolysis (e.g., NaOH) | Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Materials:
-
(R)-1-Benzyl-3-aminopyrrolidine
-
Trifluoroacetic anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Synthesis of (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (Boc Protection)
Materials:
-
(R)-1-Benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1 eq) in a mixture of THF and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Deprotection of (R)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Materials:
-
(R)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, anhydrous
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Suspend (R)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine (1 eq) in a 1:1 mixture of anhydrous THF and anhydrous ethanol.
-
Add sodium borohydride (10 eq) to the mixture. Note: This reaction generates hydrogen gas.
-
Allow the reaction to proceed for 30-60 minutes.
-
Quench the reaction carefully with methanol.
-
Remove the solvents under reduced pressure.
-
Partition the residue between water and DCM.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (Boc Deprotection)
Materials:
-
(R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Experimental Workflows
Caption: Workflow for the synthesis of (R)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine.
Caption: Workflow for the Boc protection of (R)-1-Benzyl-3-aminopyrrolidine.
Cost-Benefit Analysis
Cost:
-
Reagent Cost: The direct cost of the protecting group precursor is lower for trifluoroacetic anhydride compared to Boc anhydride. However, if purchasing the already protected pyrrolidine, the Boc-protected version is slightly more expensive per gram. The cost of the starting amine is a significant factor in the overall cost of the synthesis.
-
Process Cost: The trifluoroacetylation reaction is generally faster than Boc protection, which could lead to lower operational costs in an industrial setting due to shorter reactor occupancy times.
Benefits of this compound:
-
Rapid Protection: The reaction with trifluoroacetic anhydride is typically very fast, often completing in under an hour.
-
High Yields: Trifluoroacetylation reactions are known to proceed in high yields.
-
Mild Deprotection: The trifluoroacetamide group can be cleaved under relatively mild reducing conditions with sodium borohydride, which can be advantageous if other functional groups in the molecule are sensitive to strong acids.
Drawbacks of this compound:
-
Harsh Reagents for Protection: Trifluoroacetic anhydride is a corrosive and moisture-sensitive reagent that requires careful handling.
-
Potential for Side Reactions during Deprotection: While reductive deprotection is mild, basic hydrolysis can be problematic if other base-sensitive functional groups are present.
-
Limited Orthogonality: The deprotection conditions for the trifluoroacetamide group may not be orthogonal to other common protecting groups, potentially limiting its application in complex syntheses.
Benefits of Boc-Protected Pyrrolidine:
-
Well-Established and Versatile: The Boc group is one of the most widely used amine protecting groups, with extensive literature and a broad range of compatible reaction conditions.[1]
-
Mild Deprotection: Cleavage with mild acids like TFA or HCl in dioxane is highly efficient and generally clean.[2]
-
Good Orthogonality: The Boc group is stable to a wide range of reaction conditions, allowing for selective deprotection in the presence of other protecting groups like Cbz and Fmoc.[1]
Drawbacks of Boc-Protected Pyrrolidine:
-
Longer Reaction Times for Protection: Boc protection can require several hours to reach completion.
-
Acid-Labile: The Boc group is not suitable for synthetic routes that involve strong acidic conditions.
Conclusion
The choice between using a trifluoroacetamide or a Boc protecting group for a chiral pyrrolidine derivative like 1-benzyl-3-aminopyrrolidine depends heavily on the specific requirements of the synthetic route.
This compound is a cost-effective option when considering the price of the protecting agent and offers the advantage of rapid reaction times for the protection step. The mild reductive deprotection can be beneficial for substrates with acid-sensitive functionalities. However, the harshness of the protecting reagent and potential limitations in orthogonality must be carefully considered.
The Boc-protected analogue represents a more versatile and widely applicable choice. Despite a potentially higher initial cost and longer protection reaction times, its well-documented stability, mild and reliable deprotection protocols, and excellent orthogonality make it a preferred option for complex, multi-step syntheses where reliability and selectivity are paramount.
For researchers and drug development professionals, a thorough evaluation of the entire synthetic sequence, including the compatibility of all functional groups with the planned reaction conditions, is essential for making an informed decision on the most appropriate protecting group strategy.
References
performance of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine vs. proline-derived auxiliaries
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and widely employed tool in this endeavor, enabling the stereoselective synthesis of complex molecules. Among the diverse array of chiral auxiliaries available, those derived from the naturally occurring amino acid proline have carved out a significant niche due to their versatility, accessibility, and often high levels of stereocontrol.
This guide provides a comparative overview of the performance of common proline-derived auxiliaries in key asymmetric transformations, including aldol reactions, Diels-Alder reactions, and alkylations. While a direct comparison with the specifically requested but sparsely documented 1-Benzyl-3-(trifluoroacetamido)pyrrolidine is not feasible due to a lack of published performance data, this guide will contrast the efficacy of proline-derived auxiliaries with other prominent classes of chiral auxiliaries, offering valuable insights for the selection of the optimal synthetic strategy.
Proline-Derived Auxiliaries: An Overview
Proline's rigid pyrrolidine ring structure provides a well-defined chiral environment, making it an excellent scaffold for inducing asymmetry.[1] Prolinol, readily obtained by the reduction of proline, is a common starting material for the synthesis of a variety of chiral auxiliaries. These auxiliaries typically function by forming a temporary covalent bond with a prochiral substrate, directing the approach of a reagent to one face of the molecule, and are subsequently cleaved to yield the desired chiral product.
Performance in Key Asymmetric Reactions
The effectiveness of a chiral auxiliary is judged by its ability to deliver high yields of the desired product with excellent diastereoselectivity (d.r.) and/or enantioselectivity (e.e.). The following sections present a summary of the performance of proline-derived auxiliaries and other common auxiliaries in various asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline itself can act as an organocatalyst in direct asymmetric aldol reactions, proceeding through an enamine mechanism.[2][3][4] Proline-derived auxiliaries are also employed to achieve high stereoselectivity.
| Auxiliary/Catalyst | Donor | Acceptor | Conditions | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO, rt, 24h | 99 | 93:7 | 96 (syn) |
| (S)-Proline | Acetone | Isovaleraldehyde | neat, rt, 4h | 97 | - | 93 |
| Evans' Auxiliary | Propionyl oxazolidinone | Isovaleraldehyde | TiCl4, DIPEA, -78°C | 85 | >99:1 | >99 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Proline can catalyze asymmetric Diels-Alder reactions by forming a chiral iminium ion with α,β-unsaturated aldehydes, thereby lowering the LUMO of the dienophile and controlling the facial selectivity.[5]
| Auxiliary/Catalyst | Diene | Dienophile | Conditions | Yield (%) | endo:exo | e.e. (%) |
| (S)-Proline | Cyclopentadiene | Acrolein | CH2Cl2, 0°C | 85 | 95:5 | 72 (endo) |
| (S)-Proline | Cyclopentadiene | Methacrolein | CH2Cl2, -20°C | 96 | >99:1 | 86 (endo) |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl-camphorsultam | TiCl4, -78°C | 92 | 98:2 | >98 (endo) |
Asymmetric Alkylation Reactions
Asymmetric alkylation is a key method for the formation of stereogenic carbon centers. Proline-derived auxiliaries, such as SAMP and RAMP, developed by Enders, are highly effective in the asymmetric alkylation of aldehydes and ketones via the formation of chiral hydrazones.[1]
| Auxiliary | Substrate | Electrophile | Conditions | Yield (%) | d.e. (%) |
| (S)-Proline benzyl ester | N-Acryloylproline benzyl ester | Cyclopentadiene | Et2AlCl, -78°C | 89 | 94 |
| SAMP | Cyclohexanone | Iodomethane | 1. LDA, -78°C; 2. MeI | 95 | >95 |
| Evans' Auxiliary | N-Propionyl oxazolidinone | Benzyl bromide | 1. NaHMDS, -78°C; 2. BnBr | 93 | >99 |
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in DMSO (2 mL) is added cyclohexanone (5.0 mmol) and (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product.
General Procedure for Asymmetric Diels-Alder Reaction using a Proline-Derived Auxiliary
To a solution of the α,β-unsaturated N-enoylproline derivative (1.0 mmol) in a suitable solvent such as dichloromethane or toluene at the specified temperature is added the Lewis acid (e.g., Et2AlCl, 1.1 mmol). After stirring for 15-30 minutes, the diene (2.0-5.0 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Logical Workflow and Mechanistic Insights
The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the proposed catalytic cycle for proline-catalyzed reactions.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Proposed catalytic cycle for the proline-catalyzed aldol reaction.
Conclusion
Proline-derived auxiliaries represent a powerful and versatile class of tools for asymmetric synthesis. Their ready availability from the chiral pool, coupled with their demonstrated efficacy in a range of important transformations, ensures their continued prominence in both academic research and industrial drug development. While the specific performance of this compound remains to be extensively documented, the principles and data presented for other proline-based systems provide a strong foundation for the rational design and implementation of stereoselective synthetic routes. The choice of a chiral auxiliary will always be dependent on the specific substrate and reaction, and this guide serves as a starting point for informed decision-making in the pursuit of enantiomerically pure molecules.
References
assessing the recyclability of the chiral auxiliary derived from 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Assessing the Recyclability of Chiral Auxiliaries: A Comparative Guide for Researchers
The economic and environmental viability of asymmetric synthesis often hinges on the efficient recovery and reuse of the chiral auxiliary. This guide provides a framework for by comparing it with established, well-documented alternatives. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the development of sustainable synthetic routes.
Comparative Analysis of Chiral Auxiliary Recyclability
The recyclability of a chiral auxiliary is primarily determined by the ease of its cleavage from the product and the efficiency of its recovery without loss of enantiomeric purity. The following table summarizes the recovery yields for several widely used chiral auxiliaries, providing a benchmark for evaluating the performance of novel or less-documented auxiliaries like 1-Benzyl-3-(trifluoroacetamido)pyrrolidine.
Table 1: Comparison of Recovery Yields for Common Chiral Auxiliaries
| Chiral Auxiliary | Cleavage Method | Recovery Yield (%) | Reference Compound Class |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Ozonolysis; Reductive Cleavage (LiAlH4) | 85-95% | α-Alkylated Aldehydes/Ketones |
| (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Ozonolysis; Reductive Cleavage (LiAlH4) | 85-95% | α-Alkylated Aldehydes/Ketones |
| Evans Auxiliaries (Oxazolidinones) | LiOH/H2O2; LiAlH4; MeOMgBr | >95% | Carboxylic Acid Derivatives |
| Pseudoephedrine | Acid Hydrolysis; Reductive Cleavage | 90-99% | α-Substituted Carboxylic Acids |
| This compound | Hypothetical: Acid/Base Hydrolysis; Hydrogenolysis | Data Not Available | Amide Derivatives |
Experimental Protocols for Chiral Auxiliary Cleavage and Recovery
The selection of an appropriate cleavage method is critical for both obtaining the desired product and ensuring the high-yield recovery of the chiral auxiliary. Below are detailed protocols for the cleavage and recovery of representative chiral auxiliaries.
Protocol 1: Reductive Cleavage of an N-Acyloxazolidinone (Evans Auxiliary)
This protocol describes the non-destructive cleavage of an Evans chiral auxiliary from an acylated derivative to yield the corresponding primary alcohol.
Materials:
-
N-acyloxazolidinone substrate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
0.5 M Potassium sodium tartrate solution (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
A solution of the N-acyloxazolidinone (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.
-
LiAlH4 (1.5 equivalents) is added portion-wise, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow, sequential addition of water, 15% aqueous NaOH, and then more water, following the Fieser workup procedure.
-
The resulting suspension is stirred vigorously for 30 minutes, after which the solids are removed by filtration.
-
The filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude residue, containing the desired alcohol and the chiral auxiliary, is purified by silica gel column chromatography to separate the two components.
Protocol 2: Ozonolytic Cleavage of a SAMP-Hydrazone
This protocol details the cleavage of a SAMP-hydrazone to regenerate the chiral auxiliary and yield the corresponding carbonyl compound.
Materials:
-
SAMP-hydrazone substrate
-
Ozone (O3) generated by an ozone generator
-
Dichloromethane (CH2Cl2)
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh3)
-
Silica gel for column chromatography
Procedure:
-
The SAMP-hydrazone (1 equivalent) is dissolved in dichloromethane and cooled to -78 °C using a dry ice/acetone bath.
-
Ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
The solution is then purged with nitrogen or argon to remove the excess ozone.
-
A reducing agent, such as dimethyl sulfide (2 equivalents), is added to the reaction mixture at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to separate the desired carbonyl compound from the recovered SAMP auxiliary.
Visualizing the Chiral Auxiliary Recycling Workflow
The following diagrams illustrate the general workflow for the application and recovery of a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis and recycling.
Caption: Logical steps in assessing the recyclability of a chiral auxiliary.
Considerations for this compound
To assess its recyclability, researchers should:
-
Investigate various cleavage conditions to identify a method that efficiently liberates the desired product without degrading the auxiliary.
-
Optimize the purification protocol to ensure high recovery of the auxiliary in a pure form.
-
Verify the enantiomeric purity of the recovered auxiliary to confirm that no racemization occurred during the cleavage and purification process.
By following the protocols and benchmarks established for well-known chiral auxiliaries, researchers can effectively evaluate and optimize the recycling of this compound for more sustainable and cost-effective chemical synthesis.
evaluation of the trifluoroacetamide group's influence on reactivity and selectivity
For researchers, scientists, and drug development professionals, the strategic incorporation of functional groups is paramount to steering the course of chemical reactions. Among these, the trifluoroacetamide group stands out as a powerful modulator of molecular reactivity and selectivity. Its strong electron-withdrawing nature, a direct consequence of the three fluorine atoms, profoundly influences the chemical properties of the amide moiety and adjacent atoms. This guide provides a comparative evaluation of the trifluoroacetamide group against its non-fluorinated counterpart, the acetamide group, with a focus on its impact on reactivity in hydroamidation and its directing ability in C-H activation, supported by experimental data and detailed protocols.
Enhanced Reactivity in Hydroamidation
The trifluoroacetamide group significantly enhances the acidity of the N-H bond, a factor that dramatically influences its reactivity in base-mediated reactions such as hydroamidation. This increased acidity facilitates deprotonation, a key step in the catalytic cycle of many addition reactions.
In a comparative study of the hydroamidation of methyl acrylate, N-aryl trifluoroacetamides demonstrated superior reactivity compared to N-aryl acetamides under basic conditions. While N-aryl acetamides required a strong base like potassium tert-butoxide (KOtBu) to achieve high conversions (>95%), they were often plagued by side reactions, including polymerization of the alkene. In contrast, N-aryl trifluoroacetamides achieved near-quantitative conversions using a milder organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), with fewer side products observed.
| Functional Group | Amide Substrate | Alkene | Base | Conversion (%) | Observations |
| Acetamide | N-aryl acetamide | Methyl Acrylate | KOtBu | >95 | Significant side reactions (polymerization) |
| Trifluoroacetamide | N-aryl trifluoroacetamide | Methyl Acrylate | DBU | Nearly quantitative | Cleaner reaction with fewer byproducts |
Table 1. Comparison of acetamide and trifluoroacetamide groups in the hydroamidation of methyl acrylate.
A Powerful Directing Group in C-H Activation
In the realm of C-H functionalization, the ability of a functional group to direct a metal catalyst to a specific C-H bond is crucial for achieving regioselectivity. The trifluoroacetamide group, with its strong electron-withdrawing properties, proves to be a more effective directing group than the simple acetamide.
The general mechanism for directed C-H activation highlights the importance of the directing group in the initial coordination and subsequent C-H cleavage steps.
Caption: Generalized catalytic cycle for directed C-H activation.
The electron-withdrawing trifluoroacetyl group enhances the rate of the C-H activation step by increasing the acidity of the ortho-protons, thereby facilitating the formation of the cyclometalated intermediate.
Experimental Protocols
General Procedure for Hydroamidation of Methyl Acrylate with N-Aryl Trifluoroacetamide
Materials:
-
N-aryl trifluoroacetamide (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-aryl trifluoroacetamide and anhydrous toluene.
-
Add methyl acrylate to the solution.
-
Add DBU to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Directed ortho-Lithiation of an N-Aryl Trifluoroacetamide
Materials:
-
N-Aryl trifluoroacetamide (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Saturated aqueous solution of ammonium chloride
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-aryl trifluoroacetamide and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for directed ortho-lithiation.
Conclusion
The trifluoroacetamide group exerts a pronounced influence on both reactivity and selectivity in organic synthesis. Its powerful electron-withdrawing nature enhances the acidity of the amide proton, leading to increased reactivity in base-mediated reactions like hydroamidation, often with improved selectivity and milder reaction conditions compared to its acetamide counterpart. Furthermore, this electronic effect translates into a superior directing ability in C-H activation reactions, facilitating regioselective functionalization of aromatic rings. While the lability of the trifluoroacetyl group can be a consideration in multi-step syntheses, its ability to tune reactivity and direct reactions makes it an invaluable tool for the modern synthetic chemist. The provided experimental protocols offer a starting point for researchers looking to harness
In-Depth Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during synthesis. This guide provides a comparative analysis of leading chiral auxiliaries used in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. While this guide aims to be comprehensive, it is important to note that a detailed performance analysis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine could not be included due to a lack of published case studies with the necessary quantitative experimental data in the public domain.
Instead, this guide focuses on a selection of well-established and highly effective chiral auxiliaries, providing experimental data, detailed methodologies, and mechanistic workflows to inform the selection process for your synthetic challenges. The auxiliaries compared here are renowned for their high stereoselectivity, reliability, and the extensive body of literature supporting their application.
Performance Comparison in Asymmetric Alkylation
The effectiveness of a chiral auxiliary is judged by its ability to direct the formation of one stereoisomer over another, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield of the reaction. The following table summarizes the performance of several classes of prominent chiral auxiliaries in the asymmetric alkylation of enolates.
| Chiral Auxiliary Class | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) |
| Evans' Oxazolidinones | N-Propionyl Oxazolidinone | Benzyl bromide | 80-95 | >99 |
| N-Propionyl Oxazolidinone | Methyl iodide | 85-98 | 90-98 | |
| Myers' Pseudoephedrine Amides | Pseudoephedrine Propionamide | Benzyl bromide | 91 | >98 |
| Pseudoephedrine Propionamide | Isopropyl iodide | 85 | >98 | |
| Enders' SAMP/RAMP Hydrazones | Cyclohexanone SAMP Hydrazone | Methyl iodide | 95 | >98 |
| Propanal RAMP Hydrazone | Benzyl bromide | 80 | >95 |
Key Insights: Evans' oxazolidinones and Myers' pseudoephedrine amides consistently provide outstanding levels of diastereoselectivity for the alkylation of amide enolates with a range of electrophiles. Enders' hydrazone method is particularly effective for the α-alkylation of ketones and aldehydes. The choice of auxiliary often depends on the specific substrate and the desired final product, as the conditions for auxiliary removal vary.
Experimental Protocols
Detailed and reliable experimental protocols are critical for reproducibility. Below is a representative procedure for the asymmetric alkylation of an N-acyl oxazolidinone, a widely used method pioneered by David A. Evans.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.
-
Enolate Formation: The resulting N-acyl imide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding (Z)-enolate.
-
Diastereoselective Alkylation: The electrophile (e.g., benzyl bromide) is then added to the cold enolate solution. The reaction is stirred at low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The steric hindrance provided by the substituent on the oxazolidinone (e.g., the phenyl group at C5) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved under various conditions depending on the desired functionality. For example, hydrolysis with lithium hydroxide (LiOH) yields the carboxylic acid, reduction with lithium borohydride (LiBH₄) affords the alcohol, and transesterification with a titanium alkoxide provides the ester. The valuable chiral auxiliary can often be recovered and reused.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the general workflow of an auxiliary-controlled asymmetric reaction and the logical relationship of the key components.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Logical flow of stereochemical induction in an auxiliary-based reaction.
Safety Operating Guide
Safe Disposal of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a compound identified as a skin, eye, and respiratory irritant.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its associated hazards. This information, summarized from the Safety Data Sheet (SDS), dictates the necessary safety precautions.
Hazard Identification and Precautionary Measures:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust, mist, spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The primary directive is to dispose of the chemical through an approved waste disposal plant.[1]
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before beginning the disposal process, all personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Place the chemical in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical's properties.
-
-
Labeling:
-
Clearly label the waste container with "Waste: this compound" and include the appropriate hazard symbols (e.g., irritant).
-
Indicate the date of accumulation and the quantity of waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste, including the amount, date of disposal, and the name of the disposal contractor.
-
-
Emergency Procedures:
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a compound that requires careful management due to its potential hazards. Adherence to these protocols will help mitigate risks and ensure the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile rubber gloves and a lab coat. | Prevents direct skin contact which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust or mists that can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Fume Hood Operation: All handling of the solid compound must be conducted within a certified chemical fume hood to control exposure.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the required amount of this compound to the vessel using a clean spatula. Avoid creating dust.
-
Container Sealing: Immediately after weighing, securely close the main container.
Dissolution and Reaction
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the compound. Gently swirl to dissolve.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Reagent Addition: Add the dissolved this compound to the reaction vessel, following the specific experimental protocol.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Post-Reaction Work-up and Decontamination
-
Quenching and Extraction: Once the reaction is complete, follow the established quenching and extraction procedures for your experiment within the fume hood.
-
Equipment Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water. For halogenated compounds, a final rinse with a decontaminating solution may be necessary.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
Storage Plan
-
Location: Store this compound in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels) and chemical waste, must be segregated as halogenated organic waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for halogenated waste.
-
Disposal Protocol: Dispose of the chemical waste through an approved hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
